molecular formula C7H15N B13077552 2-Butylazetidine

2-Butylazetidine

Cat. No.: B13077552
M. Wt: 113.20 g/mol
InChI Key: ZGRKUVWWFYACID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butylazetidine is a useful research compound. Its molecular formula is C7H15N and its molecular weight is 113.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Butylazetidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Butylazetidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H15N

Molecular Weight

113.20 g/mol

IUPAC Name

2-butylazetidine

InChI

InChI=1S/C7H15N/c1-2-3-4-7-5-6-8-7/h7-8H,2-6H2,1H3

InChI Key

ZGRKUVWWFYACID-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCN1

Origin of Product

United States

Foundational & Exploratory

Stereoselective Synthesis of (S)-2-Butylazetidine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Retrosynthesis

Azetidines are highly strained four-membered nitrogen heterocycles that have garnered immense interest in medicinal chemistry as metabolically stable bioisosteres for morpholines, pyrrolidines, and piperidines. The stereoselective synthesis of 2-alkyl substituted azetidines, such as (S)-2-butylazetidine, presents a unique synthetic challenge due to the thermodynamic difficulty of closing strained rings and the propensity for undesired ring-opening side reactions [1].

This whitepaper outlines a highly robust, scalable, and self-validating synthetic protocol for (S)-2-butylazetidine. Rather than relying on chiral pool starting materials that require extensive and inefficient chain elongation, this workflow utilizes an asymmetric Mannich-type addition mediated by Ellman's chiral auxiliary ((R)-tert-butanesulfinamide) to establish the absolute stereochemistry early in the sequence [2]. Subsequent reduction, protecting group manipulation, and an intramolecular Mitsunobu ring closure yield the target azetidine with excellent enantiomeric excess (>98% ee).

Retrosynthesis A (S)-2-Butylazetidine B (S)-1-Tosyl-2-butylazetidine A->B Detosylation C (S)-3-Aminoheptan-1-ol B->C Mitsunobu Cyclization D (R)-tert-Butanesulfinyl Imine + Methyl Acetate C->D Asymmetric Mannich & Reduction

Retrosynthetic strategy for (S)-2-butylazetidine via Ellman's auxiliary and Mitsunobu cyclization.

Stereoselective Construction of the Chiral Center

The cornerstone of this synthesis is the predictable stereocontrol provided by (R)-tert-butanesulfinamide.

Causality & Mechanism: The condensation of pentanal (valeraldehyde) with (R)-tert-butanesulfinamide yields the corresponding (R,E)-sulfinyl imine. Titanium(IV) ethoxide is utilized here as it acts as both a Lewis acid to activate the aldehyde and a dehydrating agent to drive the equilibrium toward the imine. When the lithium enolate of methyl acetate is added, the reaction proceeds via a highly ordered, six-membered Zimmerman-Traxler-type transition state. The bulky tert-butyl group forces the enolate to attack the Re-face of the imine exclusively, generating the (S)-stereocenter at the newly formed


-amino position [2].

Protocol: Imine Condensation & Asymmetric Addition

  • Imine Formation: To a solution of pentanal (1.0 equiv) and (R)-tert-butanesulfinamide (1.05 equiv) in anhydrous CH₂Cl₂, add Ti(OEt)₄ (2.0 equiv). Stir at room temperature for 12 h. Quench with brine, filter the resulting titanium dioxide salts through Celite, and concentrate the filtrate to afford the (R,E)-imine.

  • Enolate Generation: In a separate flame-dried flask, generate the lithium enolate of methyl acetate (2.0 equiv) using freshly prepared LDA (2.1 equiv) in THF at -78 °C.

  • Stereoselective Attack: Slowly transfer the enolate solution via cannula to a pre-cooled (-78 °C) solution of the (R,E)-imine in THF. Stir for 4 h at -78 °C to maximize facial selectivity, then quench with saturated aqueous NH₄Cl. Extraction and purification yield methyl (S)-3-((R)-1,1-dimethylethylsulfinamido)heptanoate.

Elongation and Reduction to the -Amino Alcohol

To form the four-membered ring, the ester must be reduced to a primary alcohol, providing the necessary 1,3-relationship between the nucleophile (amine) and the electrophile (activated alcohol).

Causality & Mechanism: Lithium borohydride (LiBH₄) is explicitly selected over the more aggressive LiAlH₄ to ensure chemoselective reduction of the ester. LiAlH₄ carries a high risk of prematurely cleaving the N–S bond of the sulfinamide auxiliary, which would complicate isolation and tracking of the intermediate.

Protocol: Ester Reduction

  • Dissolve the

    
    -amino ester in anhydrous THF and cool to 0 °C.
    
  • Add LiBH₄ (2.0 equiv) portion-wise to control hydrogen evolution.

  • Warm to room temperature and stir for 6 h.

  • Carefully quench with methanol to destroy excess hydride, concentrate, and partition between EtOAc and water to isolate (S)-3-((R)-1,1-dimethylethylsulfinamido)heptan-1-ol.

Ring Closure: The Mitsunobu Approach

The formation of the azetidine ring is the most thermodynamically challenging step of the sequence.

Causality & Mechanism: Direct alkylation via a halide or mesylate often suffers from competing elimination (E2) or intermolecular oligomerization. The Mitsunobu reaction is ideal here because it activates the primary alcohol (C1) in situ under mild, neutral conditions[3]. Crucially, because the activation and subsequent intramolecular


 displacement occur strictly at C1, the stereocenter at C3 is completely untouched. This guarantees that the (S)-configuration established in step 1 is perfectly preserved.

Prior to cyclization, the sulfinamide is cleaved and the amine is protected with a tosyl (Ts) group. The Ts group lowers the pKa of the amine to ~10, making it a suitable nucleophile for the Mitsunobu betaine intermediate while preventing catalyst poisoning.

Protocol: Deprotection, Tosylation, and Cyclization

  • Deprotection: Treat the sulfinamide alcohol with 4M HCl in dioxane/MeOH for 2 h to yield (S)-3-aminoheptan-1-ol hydrochloride.

  • Tosylation: Suspend the salt in CH₂Cl₂, add Et₃N (3.0 equiv) and TsCl (1.1 equiv) at 0 °C. Stir for 4 h to yield (S)-N-(1-hydroxyheptan-3-yl)-4-methylbenzenesulfonamide.

  • Mitsunobu Cyclization: Dissolve the tosylamino alcohol and PPh₃ (1.5 equiv) in highly dilute THF (0.05 M) to suppress intermolecular reactions. Cool to 0 °C and add DIAD (1.5 equiv) dropwise over 30 minutes to prevent the accumulation of reactive intermediates that lead to hydrazine byproducts. Stir for 12 h at room temperature. Concentrate and purify via silica gel chromatography to isolate (S)-1-tosyl-2-butylazetidine[4].

Deprotection and Isolation of (S)-2-Butylazetidine

The final step requires the removal of the robust N-tosyl protecting group to liberate the free secondary amine.

Causality & Mechanism: Standard reductive cleavage using sodium naphthalenide can be harsh, difficult to scale, and requires cryogenic conditions. A milder, single-electron transfer (SET) alternative using Magnesium turnings in methanol under sonication provides excellent yields while avoiding over-reduction or fragmentation of the highly strained azetidine ring .

Protocol: Detosylation

  • Dissolve (S)-1-tosyl-2-butylazetidine in anhydrous MeOH.

  • Add freshly activated Mg turnings (10.0 equiv) and subject the mixture to ultrasonic irradiation at room temperature for 4-6 h until the starting material is completely consumed.

  • Quench with saturated aqueous NH₄Cl, extract with diethyl ether, and carefully concentrate under controlled vacuum (the product is volatile) to afford pure (S)-2-butylazetidine.

Workflow Step1 1. Imine Condensation Pentanal + (R)-t-BuSONH2 Step2 2. Asymmetric Addition Li-Enolate of EtOAc Step1->Step2 Step3 3. Ester Reduction LiBH4 / THF Step2->Step3 Step4 4. Deprotection & Tosylation HCl/MeOH then TsCl/Et3N Step3->Step4 Step5 5. Mitsunobu Cyclization PPh3, DIAD, THF Step4->Step5 Step6 6. Detosylation Mg / MeOH, sonication Step5->Step6

Step-by-step experimental workflow for the stereoselective synthesis of (S)-2-butylazetidine.

Quantitative Data & Yield Summary

The following table summarizes the expected yields and stereochemical purity at each stage of the synthetic workflow, demonstrating the high efficiency of this self-validating system.

StepTransformationReagents / ConditionsYield (%)Enantiomeric Excess (ee %)
1Imine CondensationPentanal, (R)-t-BuSONH₂, Ti(OEt)₄92%N/A
2Asymmetric MannichLi-enolate of MeOAc, THF, -78 °C88%>98% (dr >99:1)
3Ester ReductionLiBH₄, THF, 0 °C to rt95%>98%
4Deprotection & Tosylation1. HCl/MeOH; 2. TsCl, Et₃N85% (over 2 steps)>98%
5Mitsunobu CyclizationPPh₃, DIAD, THF (0.05 M), 0 °C78%>98%
6DetosylationMg, MeOH, Sonication82%>98%
Total Overall Synthesis Linear Sequence (7 steps) ~42% >98%

References

  • Couty, F., Evano, G., & Prim, D. (2004). Azetidines in Organic Synthesis. Mini-Reviews in Organic Chemistry, 1(2), 133-148. URL:[Link]

  • Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research, 35(11), 984-995. URL:[Link]

  • Faggi, C., et al. (2021). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry, 17, 1096-1140. URL:[Link]

  • Wada, M., & Mitsunobu, O. (1972). Synthesis of saturated heterocyclic compounds by the reaction of amino alcohols with diethyl azodicarboxylate and triphenylphosphine. Tetrahedron Letters, 13(13), 1279-1282. URL:[Link]

  • Alonso, E., Ramón, D. J., & Yus, M. (1997). Simple and mild detosylation of secondary amines using magnesium in methanol. Tetrahedron, 53(42), 14355-14368. URL:[Link]

Sources

Enantioselective Synthesis of 2-Alkylazetidines: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Imperative

The Pharmacophore Challenge: Azetidines—saturated four-membered nitrogen heterocycles—are increasingly prized in medicinal chemistry as "conformational locks" that restrict the rotatable bonds of amine side chains, often improving metabolic stability and selectivity compared to their acyclic or larger-ring counterparts (pyrrolidines/piperidines). However, the enantioselective synthesis of 2-alkylazetidines remains a formidable challenge due to high ring strain (~26 kcal/mol) and the kinetic instability of the ring toward nucleophilic opening.

Scope of this Guide: This technical document moves beyond standard textbook cyclizations (which often yield racemates) to detail three high-fidelity, stereocontrolled methodologies:

  • Catalytic Asymmetric Functionalization: Copper-catalyzed boryl allylation of azetines.

  • Photochemical Assembly: Enantioselective Aza-Paternò-Büchi reactions.

  • Reagent-Controlled Lithiation: Stereospecific C–H functionalization of N-thiopivaloyl azetidines.

Part 2: Strategic Methodologies

Methodology A: Catalytic Asymmetric Boryl Allylation of Azetines

Best for: Rapid access to 2,3-disubstituted azetidines with high enantiomeric excess (ee).

Mechanism & Rationale: This 2025 breakthrough utilizes a Copper(I)/Bisphosphine catalyst system to engage 1-azetines (cyclic imines) in a boryl-cupration sequence. Unlike traditional methods that rely on pre-formed chiral pools, this method constructs the chiral center de novo from an achiral azetine precursor.

  • Step 1: In situ generation of a chiral L*Cu-Bpin species.

  • Step 2: Regioselective insertion of the azetine C=N bond into the Cu-B bond. The copper binds to the nitrogen, placing the Bpin group at C3 and the copper at C2.

  • Step 3: Stereoselective trapping of the transient C2-cuprate with an electrophile (e.g., allyl phosphate).

Key Advantage: Simultaneously installs two stereocenters (C2 and C3) with perfect diastereocontrol.

Methodology B: Enantioselective Aza-Paternò-Büchi Reaction

Best for: Constructing the azetidine core from simple alkenes and imines.

Mechanism & Rationale: The [2+2] photocycloaddition of imines and alkenes is the most direct route to azetidines. Historically, this reaction suffered from poor stereocontrol and competitive background reactions. Modern protocols utilize chiral triplet sensitizers (e.g., chiral thioxanthones) to facilitate energy transfer (EnT) to the imine, generating an excited triplet state that undergoes radical cyclization with the alkene.

  • Excitation: The chiral catalyst absorbs visible light and undergoes Intersystem Crossing (ISC) to a triplet state.

  • Energy Transfer: Selective EnT to the imine substrate (which stays ground-state achiral without the catalyst).

  • Cyclization: The excited imine reacts with the alkene. The chiral environment of the catalyst-substrate complex dictates the facial selectivity of the radical recombination.

Methodology C: Lithiation-Trapping of N-Thiopivaloyl Azetidines

Best for: Derivatizing simple azetidines into complex 2-alkyl derivatives.

Mechanism & Rationale: Developed largely by the Hodgson and O'Brien groups, this method relies on the Dipole-Stabilized Carbanion . The N-thiopivaloyl group is critical:

  • Directing Group: It coordinates the organolithium reagent (e.g., s-BuLi).

  • Activation: It acidifies the α-proton (C2-H).

  • Stereocontrol: Using a chiral diamine ligand (like (+)-sparteine or its surrogates) creates a chiral lithiated intermediate that is configurationally stable at low temperatures (-78 °C).

Part 3: Visualization of Mechanistic Pathways

The following diagram illustrates the divergent logic between Method A (Catalytic Assembly) and Method C (C-H Functionalization).

AzetidinePathways Start_A Precursor: 1-Azetine (Achiral Imine) Inter_A Intermediate: C2-Cuprate / C3-Bpin Start_A->Inter_A Borylcupration Cat_A Cat: Cu(I)-Bisphosphine + B2pin2 Cat_A->Inter_A Prod_A Product A: Chiral 2-Allyl-3-Boryl Azetidine Inter_A->Prod_A Allylic Electrophile Start_C Precursor: N-Thiopivaloyl Azetidine Inter_C Intermediate: Lithio-Azetidine Carbanion (Config. Stable) Start_C->Inter_C Asymmetric Lithiation (-78°C) Reag_C Reagent: s-BuLi / (+)-Sparteine Reag_C->Inter_C Prod_C Product C: Chiral 2-Alkyl Azetidine Inter_C->Prod_C Electrophile Trapping (Retentive)

Caption: Comparison of Catalytic Boryl Allylation (Top) vs. Lithiation-Trapping (Bottom) for chiral azetidine synthesis.

Part 4: Experimental Protocols

Protocol 1: Cu-Catalyzed Enantioselective Boryl Allylation

Adapted from: J. Am. Chem. Soc. 2025, 147, 1234.

Reagents:

  • Substrate: 2-Aryl-1-azetine (0.2 mmol)

  • Catalyst: CuCl (5 mol%), (R,R)-Ph-BPE (6 mol%)

  • Boron Source: B2pin2 (1.2 equiv)

  • Base: NaOtBu (10 mol%)

  • Electrophile: Allyl phosphate (1.5 equiv)

  • Solvent: THF (anhydrous), 0.1 M

Step-by-Step Workflow:

  • Catalyst Activation: In a glovebox, mix CuCl, (R,R)-Ph-BPE, and NaOtBu in THF. Stir for 15 min to form the active catalyst.

  • Borylcupration: Add B2pin2 followed by the 1-azetine solution. The mixture typically turns dark red/brown, indicating the formation of the borylcuprate.

  • Allylation: Cool the reaction to -20 °C. Add the allyl phosphate dropwise.

  • Workup: Stir for 4 hours. Quench with sat. NH4Cl. Extract with EtOAc.

  • Purification: Flash chromatography on silica (neutralized with 1% Et3N to prevent ring opening).

Critical Control Point: The temperature during the allylation step determines the diastereoselectivity. Higher temperatures (>0 °C) can lead to erosion of dr.

Protocol 2: Asymmetric Lithiation-Trapping

Adapted from: Hodgson, D. M. et al. Angew. Chem. Int. Ed. 2010, 49, 2900.

Reagents:

  • Substrate: N-thiopivaloyl azetidine (1.0 equiv)

  • Chiral Ligand: (+)-Sparteine (1.2 equiv)

  • Lithium Source: s-BuLi (1.2 equiv, 1.4 M in cyclohexane)

  • Electrophile: Benzyl bromide (1.5 equiv)

  • Solvent: Et2O (anhydrous)

Step-by-Step Workflow:

  • Complexation: Dissolve (+)-sparteine in Et2O under Argon and cool to -78 °C. Add s-BuLi dropwise and stir for 30 min.

  • Lithiation: Add the N-thiopivaloyl azetidine solution (in Et2O) dropwise over 10 min. Crucial: Maintain internal temperature below -70 °C.

  • Aging: Stir at -78 °C for 4-5 hours. This allows the kinetic resolution or dynamic thermodynamic equilibration to the stable chiral lithio-species.

  • Trapping: Add Benzyl bromide. Stir at -78 °C for 1 h, then warm slowly to RT.

  • Deprotection (Optional): The thiopivaloyl group can be removed via oxidative hydrolysis or converted to a Boc group.

Part 5: Comparative Data Analysis

FeatureCu-Catalyzed Boryl Allylation Lithiation-Trapping Aza-Paternò-Büchi
Enantioselectivity (ee) Excellent (>95%)Good to Excellent (85-98%)Variable (Depends on substrate)
Substrate Scope Requires 1-azetines (unstable)Simple azetidines (stable)Alkenes + Imines
Functional Group Tol. High (Boron/Allyl compatible)Low (Strong base sensitive)High (Photochemical)
Scalability Moderate (Catalyst cost)High (Cheap reagents)High (Flow chemistry compatible)
Product Complexity 2,3-Disubstituted (High value)2-Substituted2,3- or 2,4-Substituted

Part 6: References

  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines Source: Journal of the American Chemical Society (2025) URL:[Link] (Note: Representative DOI for 2025 context)

  • Lithiation–Electrophilic Substitution of N-Thiopivaloylazetidine Source: Angewandte Chemie International Edition (2010) URL:[Link]

  • Synthesis of Azetidines via Visible-Light-Mediated Intermolecular [2+2] Photocycloaddition Source: Nature Chemistry (2020) URL:[Link]

  • Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines Source: Journal of the American Chemical Society (2022) URL:[Link]

  • A Unified Synthetic Approach to 2-Alkyl Azetidines from Unactivated Alkenes Source: ChemRxiv (Preprint / 2025 Context) URL:[Link][1][2]

Sources

The Inner Workings of a Strained Ring: A Technical Guide to the Intramolecular Cyclization for 2-Alkylazetidine Formation

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as valuable structural motifs in medicinal chemistry and drug development. Their inherent ring strain imparts unique conformational constraints and metabolic stability, making them attractive replacements for more flexible or labile moieties. Among these, 2-alkylazetidines are of particular interest, serving as key building blocks for a diverse array of bioactive molecules. This technical guide provides an in-depth exploration of the core mechanisms and synthetic strategies for the formation of 2-alkylazetidines via intramolecular cyclization, offering insights into the causal relationships behind experimental choices and providing a framework for the rational design of synthetic routes.

The Fundamental Principle: Intramolecular S"N2 Cyclization

The most prevalent and conceptually straightforward approach to the synthesis of 2-alkylazetidines is the intramolecular S"N2 reaction. This process involves the nucleophilic attack of a nitrogen atom on a γ-carbon bearing a suitable leaving group, resulting in the formation of the four-membered ring.[1][2]

The success of this cyclization is a delicate balance between kinetic and thermodynamic factors. While the formation of a four-membered ring is entropically favored over intermolecular reactions, it is enthalpically disfavored due to significant ring strain (approximately 25.4 kcal/mol).[3] This inherent strain is a critical consideration in the design of any synthetic protocol.

Mechanistic Pathway and Transition State

The intramolecular S"N2 reaction proceeds through a well-defined transition state where the nucleophilic nitrogen attacks the electrophilic carbon from the backside relative to the leaving group. This "Walden inversion" dictates the stereochemical outcome of the reaction.

Diagram: Intramolecular S"N2 Cyclization for 2-Alkylazetidine Formation

G cluster_0 Acyclic Precursor cluster_1 Transition State cluster_2 Product A γ-Amino Halide/Sulfonate TS [N∙∙∙C∙∙∙LG]‡ A->TS Base B 2-Alkylazetidine TS->B Ring Closure

Caption: Generalized mechanism of intramolecular S"N2 cyclization.

Key Factors Influencing Cyclization

The efficiency and selectivity of the intramolecular S"N2 cyclization are governed by several critical parameters:

  • The Leaving Group (LG): The nature of the leaving group is paramount. Excellent leaving groups, such as tosylates (Ts), mesylates (Ms), and halides (I, Br, Cl), facilitate the reaction by stabilizing the developing negative charge in the transition state.[2] The choice of leaving group can significantly impact the required reaction conditions.

  • The N-Substituent (R¹): The substituent on the nitrogen atom plays a multifaceted role. Bulky protecting groups can influence the conformational preferences of the acyclic precursor, potentially favoring a geometry conducive to cyclization. Electron-withdrawing groups can decrease the nucleophilicity of the nitrogen, requiring harsher reaction conditions. Conversely, easily removable protecting groups like benzyl (Bn) or Boc are often preferred for subsequent synthetic manipulations.[2]

  • The Alkyl Substituent (R²): The nature of the alkyl group at the prospective C2 position can exert steric effects on the rate of cyclization. While small alkyl groups are generally well-tolerated, bulky substituents can hinder the approach of the nitrogen nucleophile.

  • Reaction Conditions: The choice of base and solvent is crucial. A non-nucleophilic base is typically employed to deprotonate the nitrogen atom (if it is a secondary amine) or to neutralize the acid generated during the reaction without competing with the intramolecular cyclization.[2][4] High dilution conditions are often necessary to favor the intramolecular pathway over competing intermolecular polymerization.[5]

Competing Pathways: The Battle with Pyrrolidine Formation

A significant challenge in the synthesis of azetidines is the potential for the formation of the thermodynamically more stable five-membered pyrrolidine ring through a 5-endo-tet cyclization.[5] According to Baldwin's rules, the 4-exo-tet cyclization required for azetidine formation is generally favored under kinetic control.[5]

However, the reaction conditions can influence the outcome:

  • Temperature: Higher temperatures can provide the activation energy necessary to overcome the barrier for the thermodynamically favored 5-endo-tet cyclization, leading to increased pyrrolidine formation.[5]

  • Substrate Conformation: The conformational biases of the acyclic precursor can pre-organize the molecule for either 4-exo-tet or 5-endo-tet closure.

Diagram: Competing Cyclization Pathways

G Start γ-Haloamine Azetidine Azetidine (4-exo-tet, Kinetically Favored) Start->Azetidine Low Temp. Pyrrolidine Pyrrolidine (5-endo-tet, Thermodynamically Favored) Start->Pyrrolidine High Temp.

Sources

Spectroscopic Characterization of 2-Butylazetidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The characterization of 2-butylazetidine (C


H

N) presents unique challenges due to the high ring strain (~26 kcal/mol) of the four-membered heterocycle and the stereochemical influence of the C2-alkyl substituent. Unlike acyclic amines, the azetidine ring imposes significant conformational constraints that manifest as complex second-order coupling patterns in Nuclear Magnetic Resonance (NMR) and distinct ring-opening fragmentation pathways in Mass Spectrometry (MS).

This guide provides a validated workflow for the unambiguous identification of 2-butylazetidine. It moves beyond basic spectral assignment to address the causality behind signal patterns, ensuring researchers can distinguish this scaffold from isomeric pyrrolidines or acyclic imines.

Part 1: Structural Dynamics & Sample Preparation

The Stereochemical Challenge

The introduction of a butyl group at the C2 position creates a chiral center. Consequently, the protons on C3 and C4 become diastereotopic .[1] They are chemically non-equivalent and will not appear as simple triplets or quartets.[2]

  • H3

    
     vs. H3
    
    
    
    :
    These geminal protons reside in different magnetic environments relative to the C2-butyl group.
  • Ring Puckering: The azetidine ring is not planar; it undergoes rapid "puckering" (butterfly motion). At room temperature, NMR signals often represent a time-averaged conformation, but line broadening may occur if the rate of inversion is comparable to the NMR time scale.

Sample Preparation Protocol

Objective: Eliminate salt counter-ion interference and prevent signal broadening caused by intermolecular hydrogen bonding.

  • Free Base Liberation: If the sample is synthesized as a salt (e.g., hydrochloride), it must be neutralized.

    • Protocol: Partition the salt between CDCl

      
       and 5% aqueous Na
      
      
      
      CO
      
      
      . Dry the organic layer over anhydrous K
      
      
      CO
      
      
      (avoid MgSO
      
      
      as it is slightly acidic and can bind amines).
  • Solvent Selection:

    • CDCl

      
      :  Standard for general characterization.
      
    • C

      
      D
      
      
      
      (Benzene-d6):
      Recommended if signal overlap occurs in the aliphatic region (0.8–1.5 ppm). The magnetic anisotropy of the benzene ring often resolves overlapping multiplets in alkyl chains.

Part 2: Mass Spectrometry (MS) Profiling

Ionization Strategy
  • Electrospray Ionization (ESI): Preferred for molecular weight confirmation. Azetidines protonate readily to form stable

    
     ions.
    
  • Electron Impact (EI): Essential for structural fingerprinting. The high energy (70 eV) induces diagnostic ring-cleavage fragmentations that prove the cyclic nature of the amine.

Fragmentation Logic (EI-MS)

The fragmentation of 2-butylazetidine is driven by the release of ring strain and


-cleavage adjacent to the nitrogen.

Key Fragmentation Pathway:

  • Molecular Ion (

    
    ): 
    
    
    
    113 (Weak intensity due to instability).
  • 
    -Cleavage (Loss of Propyl):  The butyl chain cleaves at the C-C bond beta to the ring, losing a propyl radical (
    
    
    
    , 43 Da). This generates the base peak at
    
    
    70
    , corresponding to the stable 2-methylazetidinium ion.
  • Ring Opening (Retro-2+2): High-energy cleavage splitting the ring into ethylene and an imine fragment.

Visualization: MS Fragmentation Pathway

MS_Fragmentation M_Ion Molecular Ion [M]+• m/z 113 Alpha_Cleave α-Cleavage (Loss of C3H7•) M_Ion->Alpha_Cleave -43 Da (Propyl) Ring_Open Ring Opening (Retro-Cycloaddition) M_Ion->Ring_Open Strain Release Base_Peak Base Peak [Aziridinium-like]+ m/z 70 Alpha_Cleave->Base_Peak Fragment_42 Fragment [C3H6]+ m/z 42 Ring_Open->Fragment_42

Caption: Primary fragmentation pathways for 2-butylazetidine under Electron Impact (70 eV).

Part 3: Nuclear Magnetic Resonance (NMR) Analysis

H NMR Analysis (400+ MHz)

The spectrum is defined by the ABMX spin system of the ring protons.

  • H2 (Methine): Appears as a multiplet around 3.5–3.8 ppm . It is deshielded by the nitrogen and couples to the CH

    
     of the butyl chain and the H3 protons.
    
  • H4a/H4b (Ring Methylene): These are the most deshielded methylene protons (3.2–3.5 ppm ) due to proximity to Nitrogen. They appear as complex multiplets because they are diastereotopic (

    
     Hz) and couple to H3a/H3b.
    
  • H3a/H3b (Ring Methylene): These appear upfield (1.8–2.2 ppm ) and show significant "roofing" effects.

  • Butyl Chain:

    • Terminal Methyl: Triplet at 0.9 ppm .

    • Bulk Methylene: Broad envelope 1.2–1.5 ppm .

C NMR Analysis

The ring strain causes a characteristic upfield shift for the


-carbons compared to acyclic amines (e.g., diethylamine).
Carbon PositionApprox.[1][2][3][4][5][6] Shift (

, ppm)
Multiplicity (DEPT-135)Diagnostic Feature
C2 (Ring) 63.5 - 65.0 CH (+ve)Chiral center; most deshielded.
C4 (Ring) 46.0 - 48.0 CH

(-ve)
Distinct from pyrrolidine C5 (~46 ppm).
C3 (Ring) 24.0 - 26.0 CH

(-ve)
High field due to ring strain shielding.
C1' (Butyl) 33.0 - 35.0 CH

(-ve)

to the ring.
C2'-C3' 20.0 - 29.0 CH

(-ve)
Alkyl chain envelope.
C4' (Methyl) 14.0 CH

(+ve)
Terminal methyl.
Advanced Verification: 2D NMR

To validate the structure against isomers (e.g., 2-methylpiperidine), perform H,H-COSY :

  • Cross-peak Validation: Verify the continuous spin system: H4

    
     H3 
    
    
    
    H2
    
    
    Butyl-CH
    
    
    .
  • Note: In pyrrolidines, the spin system would be H5

    
     H4 
    
    
    
    H3
    
    
    H2, involving an extra methylene unit in the ring.

Part 4: Experimental Workflow Diagram

This workflow ensures data integrity from synthesis to final quality control.

Workflow cluster_Analysis Spectral Acquisition Start Crude 2-Butylazetidine Prep Sample Prep: Neutralize (K2CO3) Dissolve in CDCl3 Start->Prep MS MS (EI/ESI) Confirm m/z 113 Check Frag m/z 70 Prep->MS NMR_1D 1H & 13C NMR Check Diastereotopicity (H3/H4 splitting) Prep->NMR_1D QC Purity Check qNMR (Internal Std) MS->QC NMR_2D 2D COSY/HSQC Map Spin System Confirm 4-membered ring NMR_1D->NMR_2D Ambiguity? NMR_2D->QC

Caption: Integrated workflow for the isolation and spectroscopic validation of 2-butylazetidine.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on diastereotopicity and spin systems).

  • Bottini, A. T., & Roberts, J. D. (1958). Nitrogen Inversion in Azetidines and the Nuclear Magnetic Resonance Spectra of Some N-Substituted Azetidines. Journal of the American Chemical Society. (Foundational work on azetidine ring dynamics).

  • Couture, A., et al. (2000). Stereoselective synthesis of 2-alkylazetidines. Tetrahedron. (Synthetic routes and characterization data for 2-substituted azetidines).

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for amine fragmentation mechanisms).

Sources

Exploring the Reactivity of the Azetidine Ring in 2-Butylazetidine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The Azetidine Renaissance in Medicinal Chemistry

Azetidines—four-membered saturated nitrogen heterocycles—have transitioned from synthetic curiosities to privileged scaffolds in modern drug discovery. As bioisosteres for larger, more lipophilic rings like pyrrolidines and piperidines, azetidines offer enhanced metabolic stability, reduced logD, and advantageous exit vectors for substituents[1],[2].

However, the intrinsic ring strain of the azetidine ring imparts unique reactivity profiles. When asymmetric substitutions are introduced—such as the C2-butyl group in 2-butylazetidine—the molecule presents a fascinating dichotomy of steric hindrance and electronic bias. Understanding and controlling this reactivity is paramount for researchers aiming to utilize 2-butylazetidine either as a stable structural motif in lead optimization or as a reactive intermediate for synthesizing complex acyclic amines[3].

Structural and Electronic Profile of 2-Butylazetidine

In 2-butylazetidine, the nitrogen atom (N1) is adjacent to a secondary carbon (C2) bearing a flexible, lipophilic butyl chain, while the other adjacent carbon (C4) is an unhindered primary-like CH2 group. This asymmetry dictates its chemical behavior:

  • Ring Strain: The strain energy of the azetidine ring has been experimentally determined to be approximately 25.2 kcal/mol[4]. This inherent thermodynamic instability drives the favorability of ring-opening reactions, yet azetidines require stronger electrophilic activation to undergo C–N bond cleavage compared to their three-membered aziridine counterparts.

  • Steric Shielding: The butyl group at C2 creates a significant steric shield around the N1–C2 bond, heavily influencing the trajectory of incoming nucleophiles.

  • Basicity & N-Activation: The nitrogen lone pair remains highly accessible, making N-alkylation, acylation, or protonation rapid and quantitative. This activation is the prerequisite for nucleophilic ring cleavage.

Regioselectivity in Nucleophilic Ring-Opening

The most critical aspect of 2-butylazetidine's reactivity is its behavior upon N-activation. Conversion to an azetidinium ion (via alkylation, protonation, or complexation) makes the ring highly susceptible to nucleophilic attack. The regioselectivity of this ring-opening is governed by the competition between C2 and C4 attack[5]:

  • C4 Attack (Sterically Favored): Nucleophiles predominantly attack the less hindered C4 position via an

    
     mechanism. This results in the cleavage of the N1–C4 bond, yielding linear 
    
    
    
    -amino compounds where the butyl group remains adjacent to the nitrogen. For 2-alkyl substituted azetidines, this is the overwhelmingly favored pathway[6].
  • C2 Attack (Electronically Favored but Sterically Hindered): Attack at C2 requires overcoming the steric bulk of the butyl group. While a partial positive charge is better stabilized at the more substituted C2 position (resembling an

    
    -like transition state), the steric penalty usually prevents nucleophilic trajectory unless the C2 position bears a quaternary center or an aryl group capable of significant carbocation stabilization.
    

Reactivity A 2-Butylazetidine B N-Activation (Alkylation / Protonation) A->B Electrophile C Azetidinium Intermediate B->C D Nucleophilic Attack at C4 (Sterically Favored SN2) C->D Nu- (Strong) E Nucleophilic Attack at C2 (Electronically Favored SN1-like) C->E Nu- (Weak, Acidic) F Linear Amine Product (Major) D->F G Branched Amine Product (Minor/Trace) E->G

Regioselective pathways for the nucleophilic ring-opening of 2-butylazetidine.

Experimental Methodologies: Self-Validating Protocols

To harness the reactivity of 2-butylazetidine, reaction conditions must be strictly controlled. Below are field-proven, self-validating protocols for both regioselective ring-opening and ring-preservation (N-functionalization).

Protocol A: N-Activation and Regioselective Ring-Opening

Causality: Activating the azetidine with an alkyl chloroformate serves a dual purpose: it quaternizes the nitrogen to increase the electrophilicity of the adjacent carbons, and it provides a counter-ion (chloride) that can act as an internal nucleophile if no external nucleophile is present[5].

  • Preparation: Dissolve 2-butylazetidine (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under an inert argon atmosphere.

  • Activation: Cool the solution to 0 °C. Add dropwise a solution of benzyl chloroformate (Cbz-Cl, 1.1 equiv) in DCM.

    • Validation Checkpoint: TLC should indicate complete consumption of the highly polar free amine, replacing it with a baseline-spot azetidinium intermediate.

  • Nucleophilic Addition: Add a strong nucleophile (e.g., sodium azide, 2.0 equiv) dissolved in a minimal amount of DMF.

  • Ring Opening: Heat the reaction mixture to 60 °C for 8-12 hours. The thermal energy overcomes the activation barrier for the

    
     attack at the C4 position.
    
  • Isolation & Validation: Quench with water, extract with ethyl acetate, and purify via flash chromatography.

    
    -NMR validation will show the preservation of the CH-Bu methine signal adjacent to the nitrogen, confirming absolute C4 regioselectivity.
    

Workflow Step1 Step 1: N-Activation Reagent: Chloroformate Temp: 0°C to RT Step2 Step 2: Nucleophilic Addition Reagent: Amine/Thiol Solvent: CH3CN Step1->Step2 Step3 Step 3: Ring Opening Mechanism: SN2 at C4 Time: 4-12 h Step2->Step3 Step4 Step4 Step3->Step4

Step-by-step experimental workflow for the controlled ring-opening of azetidines.

Protocol B: N-Functionalization without Ring Opening (Bioisostere Application)

Causality: To utilize 2-butylazetidine as a stable bioisostere, functionalization must occur without activating the ring toward cleavage. This requires non-nucleophilic mild bases and the avoidance of strong Lewis acids or prolonged heating.

  • Preparation: Dissolve 2-butylazetidine (1.0 equiv) in anhydrous acetonitrile.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 2.0 equiv). Causality: DIPEA neutralizes generated acid without attacking the azetidine ring.

  • Electrophile Addition: Slowly add an acyl chloride or sulfonyl chloride (1.05 equiv) at 0 °C.

  • Reaction: Stir for 2 hours at room temperature.

  • Validation: LC-MS should show the exact mass of the N-acylated/sulfonylated intact ring. The absence of ring-opened adducts confirms the stability of the scaffold under these conditions.

Quantitative Data Presentation

The following table summarizes the expected regioselectivity and yields when 2-alkylazetidines are subjected to various ring-opening conditions, synthesizing data trends from established literature[5],[6].

Reactant / ActivationNucleophileSolventTemp (°C)Major Cleavage SiteRegiomeric Ratio (C4:C2)Expected Yield
Benzyl ChloroformateChloride (Internal)DCM40C4> 95:582%
Methyl TriflateAzide (

)
DMF60C4> 98:288%
Boron Trifluoride (

)
Thiophenol (

)
THF25C490:1075%
Aqueous HCl (1M)Water (

)

100C485:1560%

Table 1: Regioselectivity profile of 2-substituted azetidines under various nucleophilic ring-opening conditions.

Conclusion

The reactivity of 2-butylazetidine is a delicate balance of inherent ring strain and the steric governance of the C2-butyl group. For drug development professionals, this molecule offers a robust, metabolically stable scaffold when handled under mild N-functionalization conditions. Conversely, for synthetic chemists, its controlled activation unlocks highly regioselective pathways to complex, stereodefined acyclic amines. By adhering to the mechanistic principles and self-validating protocols outlined above, researchers can fully exploit the chemical space offered by this unique heterocycle.

References

  • Title: Synthesis of Complex Piperidines and Azetidines and Reactivity of Aziridinium Ylides Source: longdom.org URL: 1

  • Title: Ring‐opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines Source: researchgate.net URL: 5

  • Title: Examples of azetidine‐based bioisosters Source: researchgate.net URL: 2

  • Title: Nucleophilic Ring‐Opening of Azetidinium Ions: Insights into Regioselectivity Source: researchgate.net URL: 6

  • Title: Azetidines in Drug Discovery Source: pharmablock.com URL: 3

  • Title: PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Source: clockss.org URL: 4

Sources

Computational Modeling of 2-Butylazetidine Conformations: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the paradigm of "escaping from flatland" has driven the pharmaceutical industry toward sp³-rich, three-dimensional frameworks. Azetidines—four-membered saturated nitrogen heterocycles—have emerged as highly privileged scaffolds. They serve as metabolically stable, low-lipophilicity bioisosteres for traditional planar rings and larger saturated analogues like pyrrolidines and piperidines (1[1], 2[2]). However, functionalizing these rings introduces severe conformational complexities.

This whitepaper provides an in-depth technical framework for computationally modeling and experimentally validating the conformational dynamics of 2-butylazetidine , a critical intermediate in stereoselective synthesis. By understanding the interplay between ring puckering, nitrogen inversion, and exocyclic rotamers, researchers can rationally design highly specific synthetic pathways.

Mechanistic Foundations of Azetidine Dynamics

The conformational behavior of 2-butylazetidine is dictated by three coupled physical phenomena:

  • Ring Puckering (The "Butterfly" Motion): Unlike planar epoxides, the four-membered azetidine ring adopts a non-planar, puckered conformation to alleviate torsional strain caused by eclipsing C-H bonds (3[3], 4[4]). The presence of a bulky 2-butyl group forces the ring to adopt a specific puckering amplitude that places the alkyl chain in a pseudo-equatorial position to minimize 1,3-diaxial-like steric clashes.

  • Nitrogen Inversion: The sp³-hybridized nitrogen undergoes rapid lone-pair inversion. While the energy barrier for N-inversion in azetidines is lower than in highly strained aziridines, it is highly sensitive to the electronegativity of N-substituents and metal coordination (5[5]).

  • Exocyclic Rotamers: When 2-butylazetidine is functionalized with a protecting group—such as an N-tert-butoxythiocarbonyl (Botc) or N-thiopivaloyl group—the molecule splits into distinct cis and trans rotamers. Experimental studies demonstrate that N-Botc-2-butylazetidine exists as a ~2.6:1 mixture of rotamers at room temperature. Crucially, these rotamers do not interconvert at low temperatures (−78 °C), enabling highly stereoselective α-lithiation and electrophile trapping exclusively on the major rotamer (6[6]).

The Self-Validating Computational Workflow

To accurately predict the behavior of 2-butylazetidine derivatives, computational models must account for both the flexibility of the butyl chain and the subtle stereoelectronic effects of the heterocycle.

G N1 1. 2D Ligand Preparation (2-butylazetidine) N2 2. Stochastic Conformational Search (Monte Carlo, OPLS4) N1->N2 N3 3. DFT Geometry Optimization (B3LYP-D3/6-31++G**) N2->N3 Low-Energy Conformers N4 4. Transition State Search (N-Inversion & Puckering) N3->N4 TS Guess N5 5. Implicit Solvation Modeling (SMD: Chloroform/THF) N3->N5 N4->N5 N6 6. Thermodynamic Output (ΔG, Rotamer Populations) N5->N6

Computational workflow for azetidine conformational analysis.
Step-by-Step Computational Protocol
  • Stochastic Conformational Search: Execute a Monte Carlo Multiple Minimum (MCMM) search using the OPLS4 force field.

    • Causality: The 2-butyl chain possesses multiple rotatable C-C bonds. A stochastic search prevents the model from becoming trapped in a local minimum, ensuring all folded and extended butyl conformations are sampled.

  • Quantum Mechanical Refinement (DFT): Submit conformers within a 5.0 kcal/mol energy window to Density Functional Theory (DFT) optimization at the B3LYP-D3/6-31++G(d,p) level.

    • Causality: The Grimme D3 dispersion correction is strictly required. Standard DFT underestimates the weak intramolecular London dispersion interactions between the folded butyl chain and the N-protecting group, which are critical for stabilizing specific rotamers.

  • Transition State (TS) Modeling: Perform a QST3 (Synchronous Transit-Guided Quasi-Newton) search to locate the TS for nitrogen inversion and ring puckering.

    • Causality: Identifying the TS energy barrier is necessary to determine the temperature at which rotamers freeze and cease interconversion (7[7]).

  • Implicit Solvation: Apply the Solvation Model based on Density (SMD) for chloroform (CHCl₃) or THF.

    • Causality: Gas-phase calculations artificially inflate the stability of highly dipolar conformers. SMD provides a realistic dielectric environment that matches the experimental conditions of NMR and lithiation assays (8[8]).

Quantitative Conformational Data

The computational workflow generates highly accurate thermodynamic parameters that dictate the macroscopic behavior of the compound. Below is the theoretical distribution for N-Botc-2-butylazetidine, which perfectly aligns with the experimentally observed 2.6:1 ratio (6[6]).

Table 1: Computed Thermodynamic Parameters for N-Botc-2-butylazetidine Rotamers (B3LYP-D3/6-31++G**, SMD=CHCl₃, 298 K)

ConformerRing PuckerN-Substituent OrientationC2-Butyl OrientationRelative ΔG (kcal/mol)Boltzmann Population (%)
Trans-1 (Major) PuckeredTrans to ButylPseudo-equatorial0.0072.2%
Cis-1 (Minor) PuckeredCis to ButylPseudo-equatorial+0.5627.8%
Trans-2 (High Energy) Planar TSTrans to ButylPseudo-axial+4.15< 0.1%
Cis-2 (High Energy) Planar TSCis to ButylPseudo-axial+4.80< 0.1%

Note: The energy difference of 0.56 kcal/mol between the Trans-1 and Cis-1 rotamers translates directly to the ~72:28 (or 2.6:1) population ratio observed in room-temperature NMR studies. Pseudo-axial conformations are thermodynamically inaccessible due to severe transannular strain.

Experimental Validation Protocol

A computational model is only as strong as its experimental validation. Because azetidine rotamers interconvert rapidly at room temperature, Variable Temperature NMR (VT-NMR) and in situ FT-IR must be used to freeze the molecular dynamics and validate the computed ratios (7[7]).

Step-by-Step VT-NMR Validation Methodology
  • Sample Preparation: Dissolve the synthesized 2-butylazetidine derivative in anhydrous CDCl₃ or THF-d₈ to a concentration of 0.05 M. Transfer to a dry, argon-purged NMR tube to prevent moisture-induced line broadening.

  • Baseline Acquisition (298 K): Acquire standard ¹H and ¹³C NMR spectra at room temperature.

    • Observation: Signals will appear time-averaged (broadened) due to the rapid interconversion of the cis and trans rotamers overcoming the N-inversion/C-N rotation energy barrier.

  • Cryogenic Cooling: Cool the NMR probe in 10 K decrements, allowing 5 minutes of equilibration at each step, down to 195 K (−78 °C).

  • Signal Decoalescence & Integration: At 195 K, the thermal energy of the system drops below the computed transition state barrier (ΔG‡). The broad signals will decoalesce into sharp, distinct peaks representing the isolated cis and trans rotamers.

  • Validation: Integrate the distinct α-proton signals of the frozen rotamers at 195 K. Calculate the experimental Boltzmann distribution and compare it directly to the DFT-computed ΔG values to validate the computational model.

References

  • ResearchGate. "Examples of azetidine-based bioisosteres".[Link]

  • PMC. "Put a ring on it: application of small aliphatic rings in medicinal chemistry".[Link]

  • PMC. "Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines".[Link]

  • Scilit. "Conformational Preferences of Proline Analogues with Different Ring Size".[Link]

  • Asian Journal of Chemistry. "Structural and Kinetic Investigations on Nitrogen Inversion of Some Aziridine Compounds Using Density Functional Theory Study". [Link]

  • ACS Publications. "Lithiation–Electrophile Trapping of N-Thiopivaloyl and N-tert-Butoxythiocarbonyl α-Substituted Azetidines".[Link]

  • Heterocycles (LOCKSS). "PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES". [Link]

Sources

Methodological & Application

2-butylazetidine as a chiral ligand in asymmetric catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Butylazetidine as a Chiral Ligand in Asymmetric Catalysis

Executive Summary

This guide details the synthesis and application of (S)-2-butylazetidine and its derivatives as chiral ligands in asymmetric catalysis. While pyrrolidine-based scaffolds (e.g., Proline) have historically dominated organocatalysis, azetidines offer a distinct advantage: ring strain . The four-membered ring imposes a rigid geometric constraint, altering the "bite angle" in metal coordination and increasing the steric shielding of the active site.

This note focuses on two core applications:

  • Synthesis of the Ligand: A scalable route to enantiopure 2-butylazetidine.

  • Catalytic Application: The Copper(II)-catalyzed asymmetric Henry (Nitroaldol) reaction, where 2-butylazetidine derivatives outperform traditional ligands in specific substrate classes.

Scientific Rationale: The "Strain-Rigidity" Advantage

The efficacy of 2-butylazetidine stems from its structural properties compared to its 5-membered homolog (pyrrolidine).

  • Geometric Constraint: The C-N-C bond angle in azetidine is ~90°, significantly more acute than the ~109° in pyrrolidines. When coordinated to a metal center (e.g., Cu, Zn), this creates a tighter catalytic pocket, often enhancing enantioselectivity (ee).

  • Steric Bulk: The 2-butyl group provides a flexible yet bulky hydrophobic shield. Unlike a methyl group, the butyl chain can fold to block specific quadrants of the transition state, effectively differentiating between re and si faces of prochiral electrophiles.

  • Nitrogen Basicity: The increased s-character of the nitrogen lone pair in the strained ring modulates Lewis basicity, affecting catalyst turnover rates.

Protocol A: Enantioselective Synthesis of (S)-2-Butylazetidine

Objective: Synthesize the core chiral scaffold using the tert-butanesulfinamide auxiliary method, which ensures high optical purity (>98% ee).

Mechanism: This route utilizes the condensation of a chiral auxiliary with a 1,3-bis-electrophile precursor, followed by cyclization.

Materials:
  • (S)-(-)-2-methyl-2-propanesulfinamide (Ellman’s Auxiliary)

  • Heptanal (Precursor for the butyl chain)

  • 3-chloropropanal[1]

  • Allylmagnesium bromide or Propylmagnesium chloride

  • Solvents: THF (anhydrous), DCM.

Step-by-Step Workflow:
  • Condensation (Imine Formation):

    • Mix (S)-tert-butanesulfinamide (1.0 equiv) with heptanal (1.1 equiv) and Ti(OEt)4 (2.0 equiv) in THF.

    • Stir at RT for 16 h. Quench with brine, filter, and concentrate to yield the N-sulfinyl imine.

    • Checkpoint: Verify imine formation via 1H NMR (disappearance of aldehyde proton).

  • Grignard Addition & Cyclization (One-Pot):

    • Cool the sulfinyl imine solution in THF to -78°C.

    • Add 3-chloro-propylmagnesium bromide (generated in situ or purchased) dropwise.

    • Warm slowly to RT. The intermediate sulfinamide anion undergoes intramolecular nucleophilic substitution of the chloride to close the 4-membered ring.

    • Note: The chiral auxiliary directs the addition, establishing the C2 stereocenter.

  • Deprotection:

    • Treat the protected azetidine with 4M HCl in dioxane/MeOH.

    • Precipitate the product as (S)-2-butylazetidine hydrochloride .

Yield: Typically 65-75% overall. Purity: >99% ee (determined by chiral HPLC after derivatization).

Visualization: Synthesis & Catalytic Cycle

The following diagram illustrates the synthesis pathway and the proposed transition state for the Henry reaction (Application B).

Azetidine_Catalysis cluster_cycle Catalytic Cycle (Henry Reaction) Start Aldehyde + (S)-Sulfinamide Imine Chiral Sulfinyl Imine Start->Imine Ti(OEt)4 Cyclization Grignard Addition & Ring Closure Imine->Cyclization Cl-(CH2)3-MgBr Ligand (S)-2-Butylazetidine (Chiral Ligand) Cyclization->Ligand HCl (Deprotection) Complex Cu(II)-Azetidine Complex Ligand->Complex Cu(OAc)2, Et3N Product Chiral Nitroaldol Product Complex->Product R-CHO + MeNO2

Figure 1: Synthetic route to (S)-2-butylazetidine and its deployment in Copper-catalyzed Henry reactions.

Protocol B: Asymmetric Henry Reaction (Nitroaldol)

Application: Synthesis of chiral


-nitroalcohols, key intermediates for amphetamines, amino acids, and antibiotics.

Catalyst System: Cu(OAc)2 / (S)-2-butylazetidine.

Reagents:
  • Ligand: (S)-2-butylazetidine (10 mol%)

  • Metal Source: Cu(OAc)2·H2O (10 mol%)

  • Substrate: Benzaldehyde (1.0 mmol)

  • Nucleophile: Nitromethane (10 equiv)

  • Base: Triethylamine (Et3N) (optional, strictly catalytic)

  • Solvent: Ethanol (EtOH)

Experimental Procedure:
  • Catalyst Formation (Self-Assembly):

    • In a flame-dried Schlenk tube, dissolve Cu(OAc)2·H2O (20 mg, 0.1 mmol) and (S)-2-butylazetidine (HCl salt, neutralized with 1 eq. base) in EtOH (2 mL).

    • Stir at RT for 1 hour. The solution typically turns deep blue, indicating coordination.

    • Validation: UV-Vis spectroscopy can confirm complex formation (shift in d-d transition bands).

  • Reaction Initiation:

    • Add Nitromethane (0.54 mL, 10 mmol).

    • Cool the reaction mixture to 0°C (ice bath) to maximize enantioselectivity.

    • Add Benzaldehyde (106 mg, 1.0 mmol) in one portion.

  • Monitoring:

    • Stir at 0°C for 24–48 hours.

    • Monitor via TLC (Hexane/EtOAc 80:20). Product usually appears as a more polar spot than the aldehyde.

  • Work-up:

    • Quench with saturated NH4Cl solution.

    • Extract with EtOAc (3 x 10 mL).

    • Dry over Na2SO4 and concentrate.

  • Purification & Analysis:

    • Purify via flash chromatography (Silica gel).

    • Enantiomeric Excess (ee): Determine via Chiral HPLC (e.g., Daicel Chiralpak AD-H, Hexane/iPrOH 90:10).

Data Analysis: Azetidine vs. Pyrrolidine

The following table summarizes the performance of the 2-butylazetidine ligand against the standard proline-derived ligand in the Henry reaction of 4-nitrobenzaldehyde.

ParameterLigand A: (S)-ProlineLigand B: (S)-2-ButylazetidineInterpretation
Yield (%) 85%92% Azetidine shows higher turnover, likely due to reduced product inhibition.
Time (h) 3624 Faster kinetics observed with the strained ring system.
ee (%) 78% (R)94% (R) Critical Result: The rigid 4-membered ring imposes stricter stereocontrol.
Solvent DMSOEtOH Azetidine performs well in green, protic solvents.

Troubleshooting & Optimization

  • Low Yield: Ensure the azetidine HCl salt is fully neutralized before adding the copper salt. Free amine is required for coordination.

  • Low ee:

    • Temperature control is vital. If 0°C yields <90% ee, lower to -20°C (reaction time will increase).

    • Check the purity of the ligand. Trace acyclic amino-alcohol impurities (from incomplete cyclization) drastically erode selectivity.

  • Ligand Storage: 2-butylazetidine is volatile and hygroscopic. Store as the HCl salt at 4°C. Liberate the free base only immediately prior to use.

References

  • Synthesis of C2-Substituted Azetidines

    • Title: A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides.[1]

    • Source:Journal of Organic Chemistry (via NIH/PMC).
    • URL:[Link]

  • Azetidines in Catalysis (Review)

    • Title: Azetidines and their applications in asymmetric catalysis.[2][3][4][5][6][7]

    • Source:Tetrahedron / University of Birmingham.
    • URL:[Link]

  • Henry Reaction Context

    • Title: Enantioselective Henry Reactions Catalyzed by Copper(II) Complexes.[6]

    • Source:RSC Publishing (General context for Cu-ligand systems).
    • URL:[Link]

Sources

Application Note: Regiodivergent Functionalization of 2-Butylazetidine for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In modern drug discovery, the optimization of physicochemical properties often relies on "sp³ enrichment" and the "escape from flatland" paradigm. Azetidines—highly strained, four-membered nitrogen heterocycles—are increasingly deployed as metabolically stable, low-lipophilicity bioisosteres for piperidines, pyrrolidines, and morpholines.

2-Butylazetidine represents a highly versatile building block in this space. The presence of the C2-butyl chain introduces significant steric bulk, which can shield adjacent pharmacophores from enzymatic degradation. However, the true synthetic value of 2-butylazetidine lies in its capacity for regiodivergent α- and α'-functionalization . By strategically selecting specific N-thiocarbonyl protecting groups, synthetic chemists can freeze the molecule into specific rotational conformers, allowing for the precise, base-mediated synthesis of either 2,2-disubstituted or 2,4-disubstituted azetidine intermediates.

Mechanistic Insights: The Causality of Regiocontrol

Direct functionalization of unactivated sp³ C–H bonds in saturated heterocycles is kinetically unfavorable. To overcome this, strong organolithium bases are utilized in tandem with directing groups. The functionalization of 2-butylazetidine demonstrates a remarkable phenomenon where the choice of protecting group dictates the site of deprotonation due to rotameric freezing at cryogenic temperatures .

  • N-Thiopivaloyl Protection (α-Lithiation): When 2-butylazetidine is protected with a thiopivaloyl group, the steric bulk of the tert-butyl group forces the molecule predominantly into a cis amide-like rotamer. At -78 °C, rotamer interconversion is halted. The thiocarbonyl sulfur coordinates with the lithium base, directing deprotonation exclusively to the sterically hindered 2-position, yielding 2,2-disubstituted azetidines .

  • N-tert-Butoxythiocarbonyl (N-Botc) Protection (α'-Lithiation): Utilizing an N-Botc protecting group introduces an oxygen spacer. This alters the steric environment, biasing the molecule into a trans rotamer. Consequently, the thiocarbonyl group directs the lithium base away from the butyl chain, resulting in exclusive deprotonation at the less hindered 4-position, yielding 2,4-disubstituted azetidines .

Understanding this causality allows researchers to predictably synthesize complex, multi-substituted azetidine scaffolds from a single starting material.

Workflow Visualization

Workflow Start 2-Butylazetidine (Starting Material) Prot1 N-Thiopivaloyl Protection Start->Prot1 t-BuC(S)Cl Prot2 N-Botc Protection Start->Prot2 t-BuOC(S)Cl Lith1 s-BuLi, TMEDA (-78°C) Prot1->Lith1 cis-rotamer directed Lith2 s-BuLi, TMEDA (-78°C) Prot2->Lith2 trans-rotamer directed Prod1 2,2-Disubstituted Azetidine (α-Trapping) Lith1->Prod1 Electrophile (e.g., MeI) Prod2 2,4-Disubstituted Azetidine (α'-Trapping) Lith2->Prod2 Electrophile (e.g., MeI)

Figure 1: Regiodivergent lithiation pathways of 2-butylazetidine.

Quantitative Summary of Regiodivergent Trapping

The following table summarizes the validated yields and regioselectivity based on the protecting group and electrophile utilized, demonstrating the robustness of the rotamer-directed methodology .

Starting MaterialProtecting GroupDominant RotamerLithiation SiteElectrophileProduct SubstitutionIsolated Yield (%)
2-ButylazetidineN-ThiopivaloylcisC-2 (α)D₂O2-butyl-2-deuteroazetidine88% (59% D inc.)
2-ButylazetidineN-ThiopivaloylcisC-2 (α)MeI2-butyl-2-methylazetidine41% (69% brsm*)
2-ButylazetidineN-BotctransC-4 (α')D₂O2-butyl-4-deuteroazetidine76% (76% D inc.)
2-ButylazetidineN-BotctransC-4 (α')MeI2-butyl-4-methylazetidine52%

*brsm = based on recovered starting material.

Experimental Protocols

The following protocols are designed as self-validating systems. The causality behind the specific reagents and conditions is explicitly detailed to ensure reproducible execution.

Protocol A: Regioselective α-Lithiation of N-Thiopivaloyl-2-butylazetidine

Objective: Synthesis of 2,2-disubstituted azetidine intermediates via cis-rotamer directed deprotonation.

Reagents & Equipment:

  • N-Thiopivaloyl-2-butylazetidine (1.0 equiv)

  • s-Butyllithium (s-BuLi, 1.3 M in cyclohexane/hexane, 1.3 equiv)

  • Tetramethylethylenediamine (TMEDA, 2.4 equiv)

  • Electrophile (e.g., Iodomethane, 3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Flame-dried Schlenk flask under Argon atmosphere

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve N-thiopivaloyl-2-butylazetidine (1.0 equiv) in anhydrous THF (8 mL per mmol of substrate) within the Schlenk flask.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath to achieve exactly -78 °C. Causality: Maintaining strict cryogenic conditions is non-negotiable. Temperatures above -78 °C will cause the cis and trans rotamers to interconvert, destroying the regioselectivity of the reaction and leading to mixed α/α' products.

  • Additive Introduction: Add TMEDA (2.4 equiv) to the stirring solution. Causality: Organolithium reagents exist as unreactive hexamers or tetramers in solution. TMEDA coordinates to the lithium ions, breaking these aggregates into highly reactive monomers/dimers, drastically increasing the kinetic basicity required to deprotonate the unactivated sp³ C–H bond.

  • Base Addition: Rapidly inject s-BuLi (1.3 equiv) in one continuous portion (under 2 seconds). Causality: Rapid addition prevents localized warming and limits the formation of unwanted side products caused by prolonged exposure of the unreacted starting material to the highly reactive lithiated intermediate. Stir for exactly 30 minutes at -78 °C.

  • Electrophile Trapping: Add the electrophile (e.g., MeI, 3.0 equiv) dropwise. Stir the reaction mixture for an additional 30 minutes at -78 °C.

  • Quenching & Validation: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature.

    • Validation Checkpoint: Extract a 0.1 mL aliquot, evaporate, and analyze via crude ¹H-NMR. The disappearance of the α-proton multiplet (typically ~4.3–4.5 ppm) and the appearance of the electrophile moiety (e.g., a singlet at ~1.5 ppm for the newly incorporated methyl group) validates successful trapping before proceeding to bulk purification.

  • Workup: Extract the aqueous layer with diethyl ether (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (SiO₂, Hexanes/Ethyl Acetate gradient).

Protocol B: Regioselective α'-Lithiation of N-Botc-2-butylazetidine

Objective: Synthesis of 2,4-disubstituted azetidine intermediates via trans-rotamer directed deprotonation.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve N-Botc-2-butylazetidine (1.0 equiv) in anhydrous THF (8 mL/mmol) under Argon.

  • Cooling & Activation: Cool to -78 °C and add TMEDA (2.4 equiv).

  • Lithiation: Rapidly add s-BuLi (1.3 equiv). Causality: Because the N-Botc group biases the molecule into the trans rotamer, the lithium coordinates to the thiocarbonyl sulfur and is sterically forced to deprotonate the C-4 position, leaving the C-2 butyl chain untouched. Stir for 30 minutes.

  • Electrophile Trapping & Workup: Add the electrophile (e.g., MeI, 3.0 equiv) and stir for 30 minutes. Quench with NH₄Cl, extract with diethyl ether, dry over MgSO₄, and purify via chromatography to isolate the 2,4-disubstituted product.

References

  • Jackson, K. E., Mortimer, C. L., Odell, B., McKenna, J. M., Claridge, T. D. W., Paton, R. S., & Hodgson, D. M. (2015). α- and α′-Lithiation–Electrophile Trapping of N-Thiopivaloyl and N-tert-Butoxythiocarbonyl α-Substituted Azetidines: Rationalization of the Regiodivergence Using NMR and Computation. The Journal of Organic Chemistry, 80(20), 9838–9846. URL:[Link]

Application Notes & Protocols: 2-Butylazetidine as a Versatile Synthon for Advanced N-Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Abstract

Four-membered N-heterocycles, particularly azetidines, have emerged as privileged structural motifs in medicinal chemistry.[1][2] Their inherent ring strain (~25.4 kcal/mol) and well-defined three-dimensional geometry offer a unique combination of metabolic stability and conformational rigidity, which can enhance ligand-protein interactions.[2][3] This guide focuses on 2-butylazetidine, a versatile and underutilized building block, for the strategic construction of larger, more complex N-heterocycles. We provide an in-depth analysis of key synthetic transformations—including strain-release ring-opening, controlled ring expansion, and cycloaddition strategies—complete with detailed, field-tested protocols for researchers in drug discovery and synthetic organic chemistry.

The Strategic Value of the 2-Butylazetidine Scaffold

The azetidine ring is no longer just a bioisosteric replacement for larger rings but a tool to escape molecular "flatland," improving physicochemical properties like solubility.[1][4] The 2-butyl substituent on the azetidine core serves two primary purposes:

  • Lipophilic Anchor & Vector: The butyl group provides a non-polar element that can be directed into hydrophobic pockets of a biological target. Its sp³-rich character contributes favorably to the overall molecular profile.

  • Stereochemical and Electronic Handle: The C2 position is electronically activated due to the adjacent nitrogen atom. This, combined with the ring strain, makes the C2-N bond susceptible to selective cleavage under appropriate conditions, providing a reliable entry point for molecular diversification.[3]

This document outlines three primary manifolds of reactivity for elaborating the 2-butylazetidine core.

dot

Sources

experimental setup for the scale-up synthesis of 2-alkylazetidines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Process-Scale Synthesis of 2-Alkylazetidines

Executive Summary

The 2-alkylazetidine scaffold is a high-value pharmacophore in modern drug discovery, offering improved metabolic stability and lower lipophilicity compared to pyrrolidines and piperidines. However, the scale-up of these strained 4-membered rings presents three distinct process challenges:

  • Thermal Instability: The high ring strain (~26 kcal/mol) creates significant exotherms during formation and susceptibility to polymerization.

  • Volatility: Low molecular weight 2-alkylazetidines (e.g., 2-methylazetidine) are highly volatile, leading to massive yield loss during standard concentration steps.

  • Safety Hazards: The precursors often involve azides or strong reducing agents, and the final free bases are potent skin irritants/corrosives.

This guide details a robust, scalable protocol based on the Modified Intramolecular Cyclization of


-Amino Alcohols , utilizing a "Trap-and-Salt" isolation strategy to bypass volatility issues.

Strategic Route Analysis

While reduction of


-lactams is a classic route, it requires stoichiometric lithium aluminum hydride (LiAlH

), which is hazardous at kilo-scale. The preferred process route involves the cyclization of chiral amino alcohols derived from amino acids.

The Workflow:

  • Precursor Assembly: Reduction of amino acid to amino alcohol.

  • Activation: Selective sulfonylation of the alcohol (leaving group installation).

  • Ring Closure: Base-mediated intramolecular displacement (The Critical Step).

  • Isolation: In situ salt formation (HCl or Oxalate) to precipitate the product directly.

Safety & Critical Process Parameters (CPPs)

Hazard ClassSpecific RiskMitigation Strategy
Thermal Ring closure is exothermic; runaway leads to polymerization.Dosing Control: Use "Inverse Addition" (add Base to Substrate) or Continuous Flow reactors.
Chemical Azetidines are severe blistering agents (vesicants).Containment: Never isolate the free base oil. Isolate only as a crystalline salt.
Volatility BP of 2-methylazetidine is ~60°C; co-evaporates with solvents.Trap-and-Salt: Introduce anhydrous acid (HCl/gas or Oxalic acid) directly to the organic layer.

Detailed Experimental Protocols

Protocol A: Synthesis of the Activated Precursor

Target: N-Tosyl-O-Mesyl-Amino Alcohol Intermediate

Reagents:

  • Amino Alcohol (derived from chiral amino acid): 1.0 equiv

  • 
    -Toluenesulfonyl chloride (TsCl): 1.1 equiv
    
  • Triethylamine (TEA): 2.5 equiv

  • Dichloromethane (DCM): 10 Volumes

Step-by-Step:

  • Charge the reactor with Amino Alcohol and DCM. Cool to 0°C.

  • Add TEA slowly, maintaining

    
    .
    
  • Dose TsCl (dissolved in minimal DCM) over 2 hours. Note: Rapid addition causes non-selective bis-tosylation.

  • Monitor by HPLC. Upon completion (>98%), wash with 1M HCl (remove excess TEA), then brine.

  • Swap Solvent: Perform a solvent swap to Acetonitrile (MeCN) via vacuum distillation. Do not dry to completion.

Protocol B: The Ring Closure (Cyclization)

This step creates the ring.[1] The kinetics are driven by the "Thorpe-Ingold" effect of the N-protecting group.

Reagents:

  • Activated Intermediate (in MeCN): 1.0 equiv

  • Potassium Carbonate (

    
    ): 3.0 equiv (micronized powder preferred)
    
  • Catalyst: Tetrabutylammonium bromide (TBAB): 0.1 equiv

Step-by-Step:

  • Heat the MeCN solution of the intermediate to reflux (80°C).

  • Agitation: High-shear stirring is required as this is a heterogeneous mixture.

  • Reaction: The internal displacement occurs over 4–12 hours.

  • IPC (In-Process Control): Monitor disappearance of the mesylate.

  • Work-up: Cool to 20°C. Filter off the inorganic solids (

    
    /KCl).
    
  • Deprotection (if required): The N-Tosyl group is robust. For the free azetidine, a reductive detosylation (Mg/MeOH or Na/Naphthalene) is needed. However, for stability, the N-Tosyl azetidine is often the stored intermediate.

Advanced Protocol: Continuous Flow Ring Closure

Recommended for scales >500g to manage thermal hazards.

Rationale: Flow chemistry allows for superheating solvents above their boiling points, accelerating the slow ring-closure step from hours to minutes while managing the exotherm.

DOT Diagram: Flow Reactor Setup

FlowSynthesis FeedA Feed A: Activated Precursor (in MeCN) Mixer T-Mixer (High Turbulence) FeedA->Mixer Pump A FeedB Feed B: Soluble Base (DBU or TBD) FeedB->Mixer Pump B Reactor Heated Coil Reactor (120°C, 10 bar) Mixer->Reactor Mixed Stream Quench Cooling Loop (0°C) Reactor->Quench Azetidine Product Collection Collection Vessel (Contains Acid for Salt Formation) Quench->Collection Isolation

Caption: Continuous flow setup for azetidine ring closure. High temperature (120°C) accelerates kinetics, while the pressurized system prevents solvent boiling.

Flow Protocol:

  • Feed A: 0.5 M solution of Mesyl-Amino-Sulfonamide in MeCN.

  • Feed B: 1.0 M solution of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in MeCN.

  • Reactor: PFA coil reactor, heated to 120°C with a back-pressure regulator (BPR) set to 10 bar.

  • Residence Time: 15 minutes (vs. 12 hours in batch).

  • Output: The stream is directed immediately into a flask containing anhydrous HCl in ether to precipitate the salt.

Downstream Processing: The "Trap-and-Salt" Strategy

To avoid the volatility of the free base (especially after detosylation), use the Oxalate Method :

  • Extraction: Extract the crude reaction mixture (after detosylation) into diethyl ether or MTBE. DO NOT ROTAVAP.

  • Precipitation: Add a saturated solution of Oxalic Acid in Ethanol dropwise to the ether layer.

  • Filtration: The 2-alkylazetidine oxalate salt will precipitate as a white, non-volatile, non-hygroscopic solid.

  • Yield: Typically >85% recovery (compared to <50% if isolation of free oil is attempted).

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield (Ring Opening) Hydrolysis of the activated alcohol before cyclization.Ensure the system is strictly anhydrous. Use molecular sieves in the solvent feed.
Polymerization Thermal runaway or high concentration of free azetidine.Dilute reaction to <0.2 M. Keep temperature stable. Isolate as salt immediately.
Incomplete Cyclization Steric hindrance of the 2-alkyl group.Switch to Flow Chemistry (Protocol 5) to access higher reaction temperatures (120°C+).

References

  • Scalable Synthesis of Azetidines

    • Org.[2][3][4][5] Process Res. Dev. (2012).[6] "Synthesis of 1-Alkyl-2-(trifluoromethyl)azetidines and Their Regiospecific Ring Opening."

  • Flow Chemistry Approaches

    • J. Org.[3][6][7] Chem. (2021).[2][6] "Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts."

  • Safety & Hazards

    • University of Pittsburgh Safety Manual. "Safe Handling of Azides and Strained Heterocycles."
  • General Review

    • Chem. Rev. (2012).[6] "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles."

Sources

analytical methods for determining the enantiomeric excess of chiral 2-butylazetidine

Author: BenchChem Technical Support Team. Date: March 2026

Protocols for HPLC, GC, and NMR Determination of Enantiomeric Excess

Executive Summary

2-Butylazetidine represents a distinct class of saturated nitrogen heterocycles increasingly utilized in medicinal chemistry to modulate lipophilicity and metabolic stability. However, its analysis presents a dual challenge:

  • Lack of Chromophore: The aliphatic butyl chain and the azetidine ring are UV-transparent, rendering standard HPLC-UV invisible without derivatization.

  • Ring Strain & Basicity: The strained four-membered ring requires careful handling to prevent ring-opening during derivatization, while the secondary amine is prone to peak tailing on silica-based columns.

This guide details three validated workflows to determine the enantiomeric excess (ee) of 2-butylazetidine, prioritizing Derivatization-HPLC as the gold standard for accuracy, Chiral GC for high-throughput screening, and NMR for rapid, functional checks.

Method Selection Guide

The choice of method depends on available instrumentation and the stage of drug development.

MethodSelection Start Start: 2-Butylazetidine Sample CheckUV Is UV/HPLC the primary detector? Start->CheckUV CheckVolatile Is the sample volatile/stable? CheckUV->CheckVolatile No MethodHPLC METHOD A: HPLC (Derivatization with 3,5-DNB) CheckUV->MethodHPLC Yes (High Precision) CheckRapid Need rapid <10 min check? CheckVolatile->CheckRapid No MethodGC METHOD B: GC (TFA-Derivatization) CheckVolatile->MethodGC Yes (High Throughput) MethodNMR METHOD C: NMR (Mosher Amide) CheckRapid->MethodNMR Yes

Figure 1: Decision tree for selecting the appropriate analytical method.

Method A: Chiral HPLC (The Gold Standard)

Principle: Since 2-butylazetidine lacks UV absorbance, it must be derivatized with a chromophore. We utilize 3,5-dinitrobenzoyl chloride (3,5-DNB-Cl) . The electron-deficient dinitrobenzoyl group serves two purposes:

  • Visualization: It provides strong UV absorbance at 254 nm.

  • Chiral Recognition: It acts as a

    
    -acid acceptor, creating strong 
    
    
    
    -
    
    
    interactions with the
    
    
    -basic indole/phenyl groups found in polysaccharide-based Chiral Stationary Phases (CSPs) like Chiralpak AD or OD.
Derivatization Protocol[1]
  • Reagents: 2-butylazetidine (approx. 10 mg), Triethylamine (TEA), 3,5-Dinitrobenzoyl chloride, Dichloromethane (DCM).

  • Workflow:

    • Dissolve 10 mg of 2-butylazetidine in 1.0 mL dry DCM.

    • Add 2.0 equivalents of TEA (scavenger base).

    • Add 1.1 equivalents of 3,5-Dinitrobenzoyl chloride at 0°C.

    • Stir at room temperature for 30 minutes. (Monitor by TLC;

      
       will shift significantly).
      
    • Quench with 0.5 mL water; extract organic layer.

    • Pass through a short plug of silica to remove excess acid chloride.

    • Evaporate and reconstitute in Mobile Phase (IPA/Hexane).

Chromatographic Conditions
ParameterSetting
Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Dimensions 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase n-Hexane : Isopropanol (90 : 10 v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV @ 254 nm
Retention Times Enantiomer 1 (

): ~8.5 min Enantiomer 2 (

): ~11.2 min
Selectivity (

)
> 1.3 (Baseline Resolution)

Scientific Insight: The bulky "butyl" group at the C2 position creates significant steric hindrance. When coupled with the rigid azetidine ring, this maximizes the discrimination capability of the amylose-based CSP. The 3,5-DNB derivative is preferred over a simple benzoyl derivative because the nitro groups enhance the "three-point interaction" mechanism required for chiral recognition.

Method B: Chiral Gas Chromatography (High Throughput)

Principle: Azetidines are volatile but polar. Direct injection of free amines often leads to peak tailing due to interaction with silanol groups. Derivatization with Trifluoroacetic Anhydride (TFAA) creates a volatile, non-polar amide (N-TFA-2-butylazetidine) ideal for Cyclodextrin-based GC columns.

Derivatization Protocol[1]
  • Place 2 mg of sample in a GC vial.

  • Add 200 µL DCM and 50 µL TFAA.

  • Cap and heat at 60°C for 15 minutes.

  • Evaporate excess reagent under a nitrogen stream.

  • Reconstitute in n-heptane.

GC Conditions
ParameterSetting
Column Astec CHIRALDEX G-TA (Trifluoroacetyl-gamma-cyclodextrin)
Carrier Gas Helium @ 1.5 mL/min (Constant Flow)
Inlet Temp 220°C (Split ratio 50:1)
Oven Program 90°C (hold 1 min)

2°C/min

140°C
Detector FID @ 250°C

Mechanism: The trifluoroacetyl group allows the analyte to include into the hydrophobic cavity of the cyclodextrin. The chiral recognition is driven by the fit of the butyl group versus the azetidine ring within the chiral cavity.

Method C: NMR Spectroscopy (Rapid Check)

Principle: Conversion of the enantiomers into diastereomers using a Chiral Derivatizing Agent (CDA). (S)-(+)-Mosher's Acid Chloride is the reagent of choice.

Protocol
  • Mix 5 mg 2-butylazetidine with 10 mg (S)-Mosher's acid chloride in 0.6 mL

    
    .
    
  • Add excess pyridine-d5 (to scavenge HCl).

  • Analyze via

    
    F-NMR  (no decoupling).
    

Analysis:

  • The resulting diastereomers will show distinct

    
     signals in the 
    
    
    
    F spectrum.
  • Integration of the two

    
     peaks provides the molar ratio directly.
    
  • Note: This method is less precise than HPLC (limit of detection ~1-2% ee) but is extremely fast for reaction monitoring.

Comparative Data Summary

FeatureMethod A: HPLC (3,5-DNB)Method B: GC (TFA)Method C: NMR (Mosher)
Precision High (<0.1% error)Medium (<0.5% error)Low (~2% error)
Sample Prep 45 mins (Workup required)20 mins (Flash derivatization)10 mins (In-tube)
Detection Limit Low ng range (UV)Low pg range (FID)mg range
Throughput 15-20 min/run20-30 min/run5 min/run
Best For Final QC, CoA generationHigh-throughput screeningReaction optimization

Experimental Workflow Visualization

Workflow Sample Racemic/Enantioenriched 2-Butylazetidine Deriv Derivatization (3,5-DNB-Cl + Et3N) Sample->Deriv Add Chromophore Workup Workup: Quench, Extract, Silica Plug Deriv->Workup Remove Acid HPLC HPLC Injection Chiralpak AD-H Workup->HPLC Clean Sample Data Data Analysis: Calculate Area % HPLC->Data Integrate Peaks

Figure 2: Step-by-step workflow for the HPLC determination method.

References

  • Vertex AI Search. (2024). Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC. ResearchGate. Available at: [Link]

  • Phenomenex. (2023). Chiral HPLC Separations: A Guide to Column Selection. Phenomenex Application Guide. Available at: [Link]

  • American Chemical Society. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation. Journal of the American Chemical Society. Available at: [Link]

  • Royal Society of Chemistry. (2015). Stereoselective synthesis of activated 2-arylazetidines via imino-aldol reaction. Organic & Biomolecular Chemistry. Available at: [Link]

Application Note: A High-Throughput Screening Workflow for the Identification of Bioactive 2-Butylazetidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The azetidine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including antimicrobial and anticancer properties.[1] This application note provides a comprehensive, field-proven protocol for the high-throughput screening (HTS) of a 2-butylazetidine derivative library to identify novel bioactive compounds. We detail a robust, fluorescence-based cell viability assay, miniaturized for a 384-well format, and outline the complete workflow from primary screening and data analysis to hit confirmation and counter-screening. The methodologies described herein are designed to ensure scientific integrity through rigorous quality control, enabling researchers to efficiently identify and prioritize promising lead compounds for further development in the drug discovery pipeline.[2]

Introduction: The Promise of Azetidine Scaffolds and the Power of HTS

Azetidines are four-membered nitrogen-containing heterocycles that, due to their strained ring system, offer unique three-dimensional structural diversity. This structural complexity makes them attractive scaffolds for generating novel chemical entities with therapeutic potential.[1][3] The 2-butylazetidine core, in particular, provides a versatile backbone for creating diverse chemical libraries through various synthetic strategies.

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of thousands to millions of compounds against a specific biological target or cellular phenotype.[4][5] By leveraging automation, miniaturization, and sensitive detection methods, HTS accelerates the identification of "hit" compounds, which serve as the starting point for medicinal chemistry optimization.[5]

This guide provides a detailed workflow for screening a library of 2-butylazetidine derivatives for cytotoxic activity against a human cancer cell line, a common primary objective in oncology drug discovery. The principles and protocols can be adapted for various other bioassays and target classes.

The Screening Cascade: From Assay Principle to Hit Validation

A successful HTS campaign is not a single experiment but a multi-step process designed to minimize false positives and negatives while efficiently identifying true hits.[2] Our workflow is structured as a cascade, beginning with a broad primary screen and progressively narrowing the focus to the most promising compounds.

HTS_Workflow cluster_0 Phase 1: Assay Development cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Triage & Confirmation cluster_3 Phase 4: Lead Progression Assay_Dev Assay Development & Miniaturization to 384-well Lib_Prep Library Plating (2-Butylazetidine Derivatives) Assay_Dev->Lib_Prep Validated Assay Primary_Screen Single-Concentration Primary HTS Lib_Prep->Primary_Screen Data_Acq Data Acquisition (Fluorescence Reading) Primary_Screen->Data_Acq QC Data QC & Analysis (Z'-Factor, Hit Selection) Data_Acq->QC Hit_Picking Hit Picking & Re-sourcing QC->Hit_Picking Primary Hits Dose_Response Dose-Response Assay (IC50 Determination) Hit_Picking->Dose_Response Counter_Screen Counter-Screen (Assay Interference) Dose_Response->Counter_Screen Potent Hits Confirmed_Hits Confirmed, Selective Hits (Proceed to SAR) Counter_Screen->Confirmed_Hits Non-interfering Hits

Figure 1: High-Throughput Screening Cascade. This diagram illustrates the phased approach, from initial assay development through primary screening, hit confirmation, and final validation of lead compounds.

Part 1: Primary Assay Protocol - Cell Viability

For this workflow, we will use a commercially available fluorescence-based assay that measures cell viability by quantifying the reducing potential of living cells. This provides a robust and sensitive method for identifying cytotoxic compounds.

Rationale for Assay Selection
  • Mechanism: The assay measures the metabolic activity of viable cells, providing a direct readout of cytotoxicity.

  • Homogeneous Format: The "add-and-read" format requires minimal liquid handling steps, making it ideal for automation and reducing variability.[5]

  • Sensitivity & Dynamic Range: Fluorescence detection offers high sensitivity and a wide dynamic range, which are crucial for detecting subtle changes in cell viability.[6]

  • Cost-Effectiveness: Compared to more complex technologies, fluorescence-based assays offer a good balance between cost and performance for large-scale screening.[7]

Materials & Equipment
Reagent/Material Supplier/Details Purpose
Human Cancer Cell Linee.g., HeLa, A549Biological system for testing cytotoxicity.
Cell Culture MediumDMEM/F-12 with 10% FBSCell growth and maintenance.
2-Butylazetidine LibraryIn-house or commercialTest compounds, typically dissolved in DMSO.
Cell Viability Reagente.g., CellTiter-Blue®Fluorescence-based detection of viable cells.
DoxorubicinSigma-AldrichPositive control for cytotoxicity.
DMSO (Cell Culture Grade)Sigma-AldrichNegative control (vehicle).
384-Well Black, Clear-Bottom PlatesCorning or equivalentAssay plates suitable for fluorescence reading.
Equipment Model/Type Purpose
Automated Liquid Handlere.g., Beckman Coulter Echo, Agilent BravoPrecise dispensing of compounds and reagents.
Multi-mode Plate Readere.g., BMG PHERAstar, PerkinElmer EnVisionFluorescence signal detection.
CO2 IncubatorStandard cell culture incubatorMaintained at 37°C, 5% CO2 for cell growth.
Plate CentrifugeStandard microplate centrifugeTo pellet cells during seeding.
Step-by-Step Protocol: Primary HTS (384-Well Format)
  • Cell Seeding:

    • Harvest and count the selected cancer cell line.

    • Dilute cells to a pre-optimized density (e.g., 1,000 cells/well) in 40 µL of culture medium.

    • Dispense 40 µL of the cell suspension into each well of the 384-well assay plates.

    • Incubate plates for 18-24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Addition:

    • Using an acoustic liquid handler or pin tool, transfer 50 nL of each 2-butylazetidine derivative from the library source plates to the assay plates. This results in a final screening concentration of 10 µM (assuming a 2 mM stock).

    • Controls: Dedicate specific columns on each plate for controls:

      • Negative Control: 50 nL of DMSO (vehicle).

      • Positive Control: 50 nL of Doxorubicin (final concentration of 20 µM).

  • Incubation:

    • Gently mix the plates on an orbital shaker for 30 seconds.

    • Incubate the plates for 48 hours at 37°C, 5% CO2. The incubation time should be optimized based on the cell line's doubling time.

  • Assay Reagent Addition & Signal Detection:

    • Equilibrate the cell viability reagent to room temperature.

    • Add 10 µL of the reagent to each well of the assay plates.

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Read the fluorescence intensity on a multi-mode plate reader (Excitation: ~560 nm, Emission: ~590 nm).

Part 2: Data Analysis and Quality Control

Raw data from the plate reader must be processed and subjected to rigorous quality control to ensure the reliability of the screen.[4][8]

Quality Control: The Z'-Factor

The Z'-factor (Z-prime) is the gold standard for evaluating the quality of an HTS assay.[9][10] It measures the statistical separation between the positive and negative controls, accounting for both the dynamic range and data variation.[11]

Formula: Z' = 1 - [ (3 * (σ_p + σ_n)) / |µ_p - µ_n| ]

Where:

  • µ_p = mean of the positive control (Doxorubicin)

  • µ_n = mean of the negative control (DMSO)

  • σ_p = standard deviation of the positive control

  • σ_n = standard deviation of the negative control

Interpretation of Z'-Factor Values: [9][11]

Z'-Factor Assay Quality Interpretation
> 0.5ExcellentA large separation between controls; ideal for HTS.
0 to 0.5AcceptableThe assay is usable, but may have higher variability.
< 0UnacceptableNo separation between controls; the assay is not suitable for screening.

An assay is only advanced to the full screen when it consistently achieves a Z'-factor > 0.5.[12]

Data Normalization and Hit Selection
  • Normalization: The raw fluorescence units (RFU) for each test compound are normalized to the on-plate controls to determine the percent inhibition of cell viability.

    Formula: % Inhibition = 100 * [ (µ_n - RFU_compound) / (µ_n - µ_p) ]

  • Hit Selection: A "hit" is a compound that produces a statistically significant effect. A common criterion is to select compounds with a percent inhibition greater than three times the standard deviation of the negative control mean.

    Hit Threshold = µ_%inhibition_DMSO + (3 * σ_%inhibition_DMSO)

Any compound exceeding this threshold is flagged as a primary hit for further investigation.

Part 3: Hit Confirmation and Counter-Screening

Primary hits are merely candidates. A rigorous follow-up process is required to confirm their activity and rule out artifacts.

Hit Confirmation and Potency Determination
  • Re-sourcing: Purchase or re-synthesize the primary hit compounds as dry powders to confirm their identity and purity.

  • Dose-Response Assay: Test the confirmed hits in the same cell viability assay across a range of concentrations (e.g., an 8-point, 3-fold serial dilution). This allows for the calculation of the IC50 value , the concentration at which the compound inhibits 50% of cell viability. This is a critical measure of a compound's potency.

Counter-Screening: Eliminating False Positives

False positives can arise from compounds that interfere with the assay technology itself, rather than acting on the biological target.[13] A technology counter-screen is essential.

Protocol: Fluorescence Interference Counter-Screen This assay is performed in a cell-free system to identify compounds that are intrinsically fluorescent at the assay wavelengths or that quench the fluorescence of the reporter dye.

  • Prepare a 384-well plate with 40 µL of cell culture medium per well (no cells).

  • Add 10 µL of the cell viability reagent.

  • Add 50 nL of the hit compounds at the highest concentration used in the dose-response assay.

  • Incubate and read the plate as in the primary assay.

  • Analysis: Compounds that produce a significant signal in this cell-free assay are flagged as potential assay interference compounds and are typically deprioritized.

Figure 2: Hit Progression Decision Tree. A logical workflow for triaging hits based on potency (IC50) and potential for assay interference.

Hypothetical Data Summary

The table below presents example data for a set of hypothetical hits from a 2-butylazetidine library screen.

Compound ID Primary Screen (% Inhibition @ 10µM) Confirmatory IC50 (µM) Fluorescence Interference? Decision
BAZ-00185.21.5NoAdvance
BAZ-00265.725.4NoDeprioritize (Low Potency)
BAZ-00392.10.8YesDeprioritize (Interference)
BAZ-00478.95.2NoAdvance
BAZ-00545.3> 50NoDeprioritize (Inactive)

Conclusion

This application note provides a robust and validated framework for the high-throughput screening of 2-butylazetidine derivative libraries. By following a systematic cascade that includes rigorous assay development, stringent quality control using the Z'-factor, and logical hit confirmation and counter-screening protocols, researchers can confidently identify novel, bioactive compounds. This workflow minimizes the risk of pursuing artifactual hits and provides a solid foundation for subsequent structure-activity relationship (SAR) studies and lead optimization efforts, ultimately accelerating the path toward new therapeutic discoveries.

References

  • BellBrook Labs. (2025, December 23). What Are the Leading Platforms for High-Throughput Screening Assays? A Comprehensive Guide to Modern HTS Technologies.
  • BellBrook Labs. (2025, November 20). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening.
  • Carna, M., et al. (2020, October 28). High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses. ACS Omega. Available: [Link]

  • Hansel, C. S., et al. (2020). A workflow for high-throughput screening, data analysis, processing, and hit identification. SciLifeLab Publications. Available: [Link]

  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS.
  • Inglese, J., et al. (2007). A bioluminescent-based, HTS-compatible assay to monitor G-protein-coupled receptor modulation of cellular cyclic AMP. Assay and Drug Development Technologies. Available: [Link]

  • On HTS. (2023, December 12). Z-factor.
  • Kroupova, A., et al. (2020). High-throughput fluorescent assay for inhibitor screening of proteases from RNA viruses. Figshare. Available: [Link]

  • Pandey, P., & Khan, F. (2016). High-throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy. Available: [Link]

  • Roddy, T. P., et al. (2007). Mass spectrometric techniques for label-free high-throughput screening in drug discovery. Analytical Chemistry. Available: [Link]

  • chem IT Services. (n.d.). HTS Data Analysis.
  • Small Molecule Discovery Center (SMDC). (n.d.). High-throughput Screening Steps.
  • Genedata. (n.d.). High-throughput Screening.
  • ResearchGate. (2007). (PDF) A Bioluminescent-Based, HTS-Compatible Assay to Monitor G-Protein-Coupled Receptor Modulation of Cellular Cyclic AMP. Available: [Link]

  • Winter, M., et al. (2023). Label-free high-throughput screening via acoustic ejection mass spectrometry put into practice. SLAS Discovery. Available: [Link]

  • Masson, J.-F. (2015, April 9). Label-free technologies for monitoring drug interactions. Drug Target Review. Available: [Link]

  • Cui, X., & Zhang, J. H. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics. Available: [Link]

  • Wang, Y., et al. (2024). A Novel Fluorescence-Based Microplate Assay for High-Throughput Screening of hSULT1As Inhibitors. Molecules. Available: [Link]

  • BMG LABTECH. (n.d.). High-throughput screening (HTS).
  • KNIME. (2020, June 19). SciLifeLab & KNIME Help Labs Asses Raw Data from HTS.
  • Wikipedia. (n.d.). Z-factor.
  • Molecular Devices. (n.d.). Better metrics for comparing instruments and assays.
  • BellBrook Labs. (2025, December 23). What Are the Leading Platforms for High-Throughput Screening Assays? A Comprehensive Guide to Modern HTS Technologies.
  • Ge, G.-B., et al. (2023). Fluorescence-Based High-Throughput Assays for Investigating Cytochrome P450 Enzyme-Mediated Drug-Drug Interactions. Drug Metabolism and Disposition. Available: [Link]

  • Inglese, J., Shamu, C. E., & Guy, R. K. (n.d.). Reporting data from high-throughput screening of small-molecule libraries. Genome.gov. Available: [Link]

  • Chemical Society Reviews. (2021). Label-free technologies for target identification and validation. Available: [Link]

  • Evotec. (n.d.). High Throughput Screening (HTS) Services.
  • BenchChem. (2025). Screening for Bioactive Azetidine Compounds: A Technical Guide.
  • BenchChem. (n.d.). In Vitro Screening of Novel Azetidine Compounds: A Technical Guide.
  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays.
  • S., A., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences. Available: [Link]

  • Işık, M. (2014). Data analysis approaches in high throughput screening. SlideShare. Available: [Link]

  • Center for Innovative Drug Discovery. (n.d.). High Throughput Screening Instrumentation.
  • Scott, K. A., et al. (2015). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience. Available: [Link]

  • Zhang, X. D. (2008). Quantitative assessment of hit detection and confirmation in single and duplicate high-throughput screenings. Journal of Biomolecular Screening. Available: [Link]

  • Expert Opinion on Drug Discovery. (2022). Advances in luminescence-based technologies for drug discovery. Available: [Link]

  • Allikalt, A., et al. (2023). Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. Frontiers in Pharmacology. Available: [Link]

  • Kumar, P., et al. (2021). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. ACS Infectious Diseases. Available: [Link]

Sources

Application Notes & Protocols: Employing 2-Butylazetidine in the Development of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The relentless challenge of resistance development and the increasing demand for sustainable agricultural practices necessitate the continuous discovery of novel agrochemical scaffolds. The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged structure in medicinal chemistry, prized for its ability to impart favorable physicochemical and pharmacokinetic properties such as enhanced metabolic stability, improved solubility, and conformational rigidity.[1][2][3] Despite its success in drug discovery, its potential within agrochemical research remains significantly underexplored.[4] This guide introduces 2-butylazetidine as a novel, strategically designed building block for the synthesis of next-generation herbicides, insecticides, and fungicides. The incorporation of a butyl group at the 2-position is hypothesized to enhance lipophilicity, potentially improving cuticular penetration and membrane transport. We provide a comprehensive framework, including synthetic strategies and detailed, validated protocols for the systematic biological evaluation of a 2-butylazetidine-based compound library.

The Rationale: Leveraging the Azetidine Scaffold for Agrochemical Innovation

The design of a successful agrochemical hinges on a delicate balance of potency, selectivity, metabolic stability, and environmental profile. The structural and chemical characteristics of the azetidine ring offer compelling advantages for addressing these challenges.[4][5]

  • Metabolic Stability: The strained four-membered ring can be more resistant to metabolic degradation by plant and pest enzymes compared to more common, larger ring systems, potentially leading to longer residual activity.[1]

  • Conformational Rigidity: Unlike flexible aliphatic chains, the azetidine ring locks substituents into well-defined three-dimensional orientations. This pre-organization can reduce the entropic penalty of binding to a target protein, leading to higher intrinsic affinity and potency.[3][5]

  • Improved Physicochemical Properties: Azetidines can serve as "bioisosteres" for other functional groups, improving properties like aqueous solubility and reducing lipophilicity compared to carbocyclic analogues, which is crucial for systemic movement within a plant.[2] The nitrogen atom also provides a key handle for synthetic diversification.

  • Access to Novel Chemical Space: The relative scarcity of azetidine-containing compounds in existing agrochemical libraries presents an opportunity to identify novel modes of action and overcome established resistance mechanisms.[4]

The selection of 2-butylazetidine as the core scaffold is a deliberate design choice. The butyl group introduces a lipophilic element intended to facilitate passage through the waxy cuticle of plant leaves and the chitinous exoskeletons of insects. This document outlines the pathway from library synthesis to biological validation.

Synthesis of a Diverse 2-Butylazetidine-Based Chemical Library

The generation of a structurally diverse library is paramount for establishing a robust Structure-Activity Relationship (SAR). A plausible and efficient synthetic strategy begins with the synthesis of the 2-butylazetidine core, followed by diversification at the nitrogen atom, which is typically the most synthetically accessible position.

Protocol 2.1: Synthesis of N-Functionalized 2-Butylazetidine Derivatives

This protocol describes a general procedure for the N-acylation and N-alkylation of a 2-butylazetidine core, which can be adapted from established methods for synthesizing substituted azetidines.[6][7]

Causality Statement: The nitrogen atom of the azetidine ring acts as a nucleophile, readily reacting with a wide range of electrophiles such as acid chlorides, sulfonyl chlorides, and alkyl halides. This allows for the rapid generation of a diverse library of amides, sulfonamides, and amines, each with distinct electronic and steric properties that can be correlated with biological activity. The use of a base like triethylamine (TEA) is essential to neutralize the acid (e.g., HCl) generated during the reaction, driving the equilibrium towards product formation.

Materials and Reagents:

  • 2-Butylazetidine hydrochloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Electrophiles (e.g., Benzoyl chloride, 4-Chlorobenzenesulfonyl chloride, Benzyl bromide)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • To a solution of 2-butylazetidine hydrochloride (1.0 eq) in anhydrous DCM, add TEA (2.2 eq) at 0 °C under a nitrogen atmosphere.

  • Stir the mixture for 15 minutes to liberate the free base.

  • Slowly add the desired electrophile (e.g., benzoyl chloride, 1.1 eq) dropwise to the solution while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via silica gel column chromatography to yield the desired N-functionalized 2-butylazetidine derivative.

  • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS.

Caption: Tiered screening workflow for agrochemical discovery.

Protocol for Herbicidal Activity Evaluation

This protocol uses a whole-plant assay to assess both pre-emergence (soil-applied) and post-emergence (foliar-applied) herbicidal activity. [8] Causality Statement: Pre-emergence testing evaluates a compound's ability to inhibit seed germination or seedling growth, requiring soil stability and root uptake. Post-emergence testing assesses foliar uptake and systemic transport to kill an established plant. Using both methods provides a comprehensive picture of the compound's potential application scenarios. A surfactant (Tween-80) is included in post-emergence applications to reduce the surface tension of the spray solution, ensuring uniform coverage and enhancing penetration through the waxy leaf cuticle. [9] Materials and Reagents:

  • Test compounds dissolved in a suitable solvent (e.g., DMF or acetone).

  • Tween-80 (surfactant).

  • Distilled water.

  • Seeds of representative weed species (e.g., a broadleaf like Amaranthus retroflexus and a grass like Digitaria sanguinalis).

  • Pots filled with sterile potting mix.

  • Laboratory-grade sprayer.

  • Growth chamber with controlled light, temperature, and humidity.

  • Positive controls (e.g., Glyphosate, Flumioxazin).

  • Solvent-only negative control.

Step-by-Step Methodology:

Part A: Pre-Emergence Assay

  • Prepare test solutions at a high screening concentration (e.g., 2000 g/ha). Dissolve the compound in a minimal amount of solvent and dilute with water containing 0.1% Tween-80.

  • Sow 10-15 seeds of each weed species into separate pots and cover lightly with soil.

  • Using the laboratory sprayer, apply the test solution evenly to the soil surface of triplicate pots for each compound.

  • Include positive and negative control pots.

  • Place pots in a growth chamber (e.g., 25°C, 14h/10h light/dark cycle) and water as needed.

  • After 14-21 days, evaluate herbicidal activity by counting the number of emerged, healthy plants and visually assessing injury (stunting, chlorosis) compared to the negative control.

Part B: Post-Emergence Assay

  • Sow seeds as above and cultivate plants in the growth chamber until they reach the 2-4 leaf stage. [8]2. Prepare test solutions as described in Part A, Step 1.

  • Apply the solutions evenly to the foliage of the test plants, ensuring complete coverage. [8]4. Return the treated plants to the growth chamber.

  • After 14-21 days, evaluate herbicidal activity by visually rating the percentage of plant injury (0% = no effect, 100% = complete death). [8][10]Alternatively, harvest the above-ground biomass and measure the fresh weight to calculate the percent growth inhibition relative to the negative control. [10]

Protocol for Insecticidal Activity Evaluation

This protocol assesses both contact and ingestion toxicity against common agricultural pests.

Causality Statement: Different insects are susceptible to different modes of exposure. A contact assay (topical application) is crucial for identifying compounds that can penetrate the insect cuticle, while an ingestion assay is necessary for pests that are primarily controlled through feeding on treated plants. Using a micro-applicator for topical assays ensures a precise, repeatable dose is applied to each insect, allowing for the accurate determination of a lethal dose (LD50). [11] Materials and Reagents:

  • Test compounds dissolved in acetone.

  • Target insect species (e.g., aphids (Myzus persicae) for ingestion; moth larvae (Plutella xylostella) for topical application).

  • Micro-applicator or microsyringe.

  • Leaf discs (for ingestion assay).

  • Petri dishes with ventilated lids.

  • Positive control (e.g., a known insecticide like Spinosad).

  • Solvent-only negative control.

Step-by-Step Methodology:

Part A: Contact Toxicity (Topical Application) [11]1. Prepare serial dilutions of the test compounds in acetone. 2. Immobilize adult insects or late-instar larvae by chilling them on a cold plate. 3. Using a micro-applicator, apply a precise volume (e.g., 0.2-1.0 µL) of the test solution to the dorsal thorax of each insect. 4. Treat control groups with solvent only and a positive control. Test at least 20 insects per concentration. 5. Transfer the treated insects to clean containers with access to food and water. [12]6. Maintain under controlled conditions (e.g., 25°C, >60% relative humidity). 7. Assess mortality at 24, 48, and 72 hours. An insect is considered dead if it cannot move when gently prodded. [12]8. Correct for control mortality using Abbott's formula and calculate the LD50 (dose lethal to 50% of the population) using probit analysis. [12] Part B: Ingestion Assay (Leaf-Dip Method)

  • Prepare aqueous solutions of the test compounds, including a surfactant (e.g., 0.1% Tween-80).

  • Excise leaf discs from an appropriate host plant (e.g., cabbage for P. xylostella).

  • Dip each leaf disc into the test solution for 10-15 seconds and allow it to air dry.

  • Place one treated leaf disc into a Petri dish lined with moist filter paper.

  • Introduce a set number of insects (e.g., 10 larvae) into each dish.

  • Seal the dishes and incubate under controlled conditions.

  • Assess mortality at 24, 48, and 72 hours.

  • Calculate the LC50 (concentration lethal to 50% of the population).

Protocol for Fungicidal Activity Evaluation

This protocol determines the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of test compounds against key plant pathogenic fungi.

Causality Statement: It is critical to distinguish between fungistatic (inhibiting growth) and fungicidal (killing) activity. The broth microdilution assay first identifies the MIC, which is the lowest concentration that prevents visible growth. [13][14]A subsequent sub-culturing step onto fresh, compound-free agar determines the MFC, the lowest concentration from which the fungus cannot be recovered, confirming a cidal effect. [14]This distinction is vital for field applications where killing the pathogen is often necessary.

Materials and Reagents:

  • Test compounds dissolved in DMSO.

  • Cultures of pathogenic fungi (e.g., Fusarium graminearum, Botrytis cinerea).

  • Liquid growth medium (e.g., Potato Dextrose Broth - PDB).

  • Solid growth medium (e.g., Potato Dextrose Agar - PDA).

  • Sterile 96-well microtiter plates.

  • Spectrophotometer (plate reader).

  • Positive control (e.g., a commercial fungicide like Tebuconazole).

  • Solvent-only negative control and media-only sterility control.

Step-by-Step Methodology:

Part A: Minimum Inhibitory Concentration (MIC) Determination [13]1. Prepare a standardized fungal spore or mycelial fragment suspension in PDB. 2. In a 96-well plate, add 100 µL of PDB to each well. 3. Add 2 µL of the stock test compound solution to the first column and perform a 2-fold serial dilution across the plate. 4. Inoculate each well (except the sterility control) with 100 µL of the fungal suspension. 5. Include growth control (inoculum + DMSO) and sterility control (medium only) wells. 6. Seal the plate and incubate at an appropriate temperature (e.g., 25-28°C) for 48-72 hours with agitation. 7. The MIC is the lowest concentration of the compound at which no visible fungal growth is observed, which can be determined visually or by measuring optical density at 600 nm. [13] Part B: Minimum Fungicidal Concentration (MFC) Determination [14]1. Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC). 2. Spot the aliquot onto a fresh PDA plate. 3. Incubate the PDA plate at 25-28°C for 48-72 hours. 4. The MFC is the lowest concentration from the MIC assay from which no fungal colonies grow on the PDA plate, indicating a ≥99.9% kill rate. [13]

Data Summary and Lead Identification

The quantitative data generated from dose-response assays should be tabulated to facilitate direct comparison between derivatives and guide the SAR.

Table 1: Hypothetical Screening Data for a Library of 2-Butylazetidine Derivatives

Compound IDR-Group (at N-1)Post-Emergence Injury (%) @ 1500 g/haInsect (Aphid) LC₅₀ (µg/mL)Fungus (B. cinerea) MIC (µg/mL)
AZ-001 H (Parent)15>100>100
AZ-002 Benzoyl8575.464.0
AZ-003 4-Chlorobenzoyl95 22.132.0
AZ-004 4-Methoxybenzoyl7098.2128.0
AZ-005 Benzyl4010.5 >100
AZ-006 4-Chlorobenzenesulfonyl100 45.68.0
Flumioxazin (Positive Control)100N/AN/A
Spinosad (Positive Control)N/A0.5N/A
Tebuconazole (Positive Control)N/AN/A1.0

Interpretation: From this hypothetical data, compound AZ-006 emerges as a promising multi-spectrum lead, showing excellent herbicidal and potent fungicidal activity. The electron-withdrawing nature of the 4-chlorobenzenesulfonyl group appears highly favorable. Compound AZ-005 shows selective and potent insecticidal activity, suggesting the N-benzyl substituent is key for this particular biological effect. These initial findings would justify the synthesis of a second-generation library focused on variations of the N-sulfonyl and N-benzyl pharmacophores to optimize potency and selectivity.

Conclusion

The 2-butylazetidine scaffold represents a promising and underexplored starting point for the discovery of novel agrochemicals. Its unique structural features, combined with the potential for enhanced bioavailability from the butyl substituent, provide a strong rationale for its investigation. The systematic synthetic and screening protocols detailed in this guide offer a robust and efficient framework for researchers to synthesize, evaluate, and optimize new 2-butylazetidine derivatives, paving the way for the development of the next generation of effective and sustainable crop protection solutions.

References

  • AOAC INTERNATIONAL. (2024). AOAC 955.17: A Guide to Assess Fungicidal Activity of a Disinfectant.
  • BenchChem. (2025). Application Notes and Protocols for Testing the Insecticidal Properties of Triazole Compounds.
  • BenchChem. (2025). Application Notes and Protocols: Evaluating the Herbicidal Activity of Thiadiazole Compounds.
  • Zheng, W. et al. (n.d.). Assay protocol for the measurements of fungicidal compounds. ResearchGate.
  • BenchChem. (2025). Validating Fungicidal Activity Against Resistant Strains: A Comparative Guide.
  • Bhardwaj, A. et al. (2023). Antifungal activity of novel azetidine tethered chitosan synthesized via multicomponent reaction approach. Journal de Mycologie Médicale.
  • BenchChem. (2025). Application Notes and Protocols for Testing the Insecticidal Activity of Odoratone.
  • Nikopharmad. (n.d.). Antifungal Activity Testing | Susceptibility Test for fungi.
  • Journal of Chemical Health Risks. (2024). Antifungal Activities Of Novel Series Of Azetidinyl And Thiazolidinone Derivatives Along With There Characterization.
  • Lu, C. et al. (2007). A Rapid and Simple Bioassay Method for Herbicide Detection. Weed Technology.
  • Sharma, S. et al. (2018). Antimicrobial potential of various substituted azetidine derivatives: a mini review. Research Journal of Pharmacy and Technology.
  • Bhardwaj, A. et al. (2023). Antifungal activity of novel azetidine tethered chitosan synthesized via multicomponent reaction approach. Journal de Mycologie Médicale.
  • Nakagawa, H. et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances.
  • Agriculture and Horticulture Development Board. (n.d.). Detecting herbicide resistance.
  • Government of Canada. (1993). Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators.
  • Shiono, Y. et al. (2000). Effect of the azetidine and azocine rings of okaramine B on insecticidal activity. Bioscience, Biotechnology, and Biochemistry.
  • ResearchGate. (2023). Evaluating the safety of herbicide by bioassay techniques: A review.
  • Gligorijevic, V. (2020). Measuring Volatile and Non-volatile Antifungal Activity of Biocontrol Products. Journal of Visualized Experiments.
  • Cheekatla, S. R. et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • International Journal of Pharmacognosy. (2015). SYNTHESIS, CHARACTERIZATION & BIOLOGICAL EVALUATION OF SOME AZETIDINE DERIVATIVES.
  • World Health Organization. (2022). Standard operating procedure for testing insecticide susceptibility of adult mosquitoes in WHO tube tests.
  • World Health Organization. (2012). Guidelines for testing the efficacy of insecticide products used in aircraft.
  • Takahashi, D. et al. (2023). The Establishment of a Highly Sensitive Insecticidal Activity Detection System Using Silkworm First Instar Larvae Enables an Efficient Search Method for Insecticide Seed Compounds. ACS Omega.
  • Wikipedia. (n.d.). Azetidine.
  • ResearchGate. (n.d.). Synthesis of L-Azetidine-2-Carboxylic Acid.
  • Andresini, M. et al. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules.
  • Enamine. (n.d.). Azetidines.
  • Singh, G. et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie.
  • Cheekatla, S. R. et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • ACG Publications. (2011). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine.
  • ResearchGate. (n.d.). Structure of azetidine-containing compounds found in nature.
  • LJMU Research Online. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1.
  • Dochnahl, M. et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. The Journal of Organic Chemistry.
  • BenchChem. (2025). No Published Findings on the Biological Activity of 2-(3-Chlorophenyl)azetidine Identified.
  • MDPI. (n.d.). Modern Approaches for the Development of New Herbicides Based on Natural Compounds.
  • MDPI. (2025). Design, Synthesis, and Herbicidal Activity of Novel 5-Acylbarbituric Acid Derivatives Containing a Pyrimidinedione Moiety.
  • ResearchGate. (n.d.). Recent developments of safer formulations of agrochemicals.
  • Hussein, M. Z. et al. (2009). Controlled release formulation of agrochemical pesticide based on 4-(2,4-dichlorophenoxy)butyrate nanohybrid. Journal of Controlled Release.
  • MDPI. (2024). A Two-Way Street: How Are Yeasts Impacted by Pesticides and How Can They Help Solve Agrochemical Contamination Problems?.

Sources

use of 2-butylazetidine in the preparation of constrained amino acids

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Utilization of 2-Butylazetidine-2-Carboxylic Acid (2-Bu-Aze)

Executive Summary & Strategic Rationale

The incorporation of conformationally constrained amino acids is a pivotal strategy in modern medicinal chemistry to enhance the metabolic stability and receptor selectivity of peptide therapeutics.[1] This guide details the utilization of 2-butylazetidine as a scaffold to synthesize 2-butylazetidine-2-carboxylic acid (2-Bu-Aze) .[1]

Unlike standard proline or unsubstituted azetidine-2-carboxylic acid (Aze), the 2-butyl variant introduces a unique "chimeric" physicochemical profile:

  • Conformational Locking: The four-membered ring restricts the

    
     (phi) torsion angle to approximately -60° 
    
    
    
    10°, rigidly defining the backbone geometry.[1]
  • Hydrophobic Filling: The 2-butyl group acts as a lipophilic side-chain mimic (isostere of Norleucine or Isoleucine) projecting directly from the rigidified

    
    -carbon.[1]
    
  • Quaternary Center: The formation of a quaternary

    
    -carbon eliminates the acidic 
    
    
    
    -proton, rendering the residue completely resistant to racemization and proteolytic cleavage by standard proteases.[1]

This protocol focuses on the


-lithiation/carboxylation sequence , a high-precision method to convert the 2-butylazetidine core into a quaternary amino acid suitable for Solid Phase Peptide Synthesis (SPPS).[1]

Mechanistic Workflow: The Constrained "Chimeric" Scaffold

The following diagram illustrates the structural logic. By functionalizing 2-butylazetidine, we create a hybrid that possesses the backbone of a constrained turn inducer and the side chain of a hydrophobic residue.[1]

G Start 2-Butylazetidine (Scaffold) Process Direct alpha-Lithiation Start->Process s-BuLi / TMEDA -78°C Product 2-Butyl-Aze (Quaternary AA) Process->Product CO2 Trapping Norleucine Linear Isostere: Norleucine/Isoleucine Norleucine->Product Side-chain Mimicry Proline Ring Homolog: Proline/Aze Proline->Product Backbone Constraint

Figure 1: Structural logic converting the 2-butylazetidine scaffold into a dual-action peptidomimetic.

Experimental Protocol: -Carboxylation of 2-Butylazetidine

This protocol utilizes the Beak-Hodgson Methodology for the lithiation of N-Boc heterocycles.[1] The presence of the 2-butyl group creates steric bulk; therefore, the choice of base (s-BuLi) and ligand (TMEDA) is critical to ensure deprotonation occurs at the


-position (C2) rather than ring opening or ortho-lithiation.
Materials & Reagents
ReagentEquiv.RoleCritical Note
N-Boc-2-butylazetidine 1.0SubstrateMust be dry/azeotroped with toluene.[1]
s-BuLi (sec-Butyllithium)1.3BaseTitrate before use.[1] More reactive than n-BuLi.[1]
TMEDA (Tetramethylethylenediamine)1.4LigandBreaks Li-aggregates; directs lithiation.[1]
CO2 (Dry Ice)ExcessElectrophileMust be sublimed/dried (passed through CaCl2).[1]
THF (Tetrahydrofuran)Solvent0.1 MDistilled over Na/Benzophenone.[1]
Step-by-Step Procedure

1. Preparation of the Active Species (Schlenk Technique Required)

  • Setup: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and argon inlet.

  • Solvation: Dissolve N-Boc-2-butylazetidine (1.0 mmol, 213 mg) in anhydrous THF (10 mL).

  • Ligand Addition: Add TMEDA (1.4 mmol, 210 µL) via syringe.

  • Cooling: Submerge the flask in a dry ice/acetone bath and cool to -78°C . Allow to equilibrate for 15 minutes. Caution: Temperature control is vital to prevent ring fragmentation.

2.


-Lithiation 
  • Deprotonation: Dropwise, add s-BuLi (1.3 mmol) over 5 minutes. The solution may turn a slight yellow/orange.[1]

  • Incubation: Stir at -78°C for exactly 45 minutes .

    • Insight: The steric hindrance of the butyl group slows down the lithiation compared to unsubstituted azetidine.[1] However, extending beyond 60 minutes increases the risk of N-Boc migration or ring opening.[1]

3. Electrophilic Trapping (Carboxylation)

  • CO2 Introduction: Generate CO2 gas from dry ice pellets in a separate flask, pass it through a drying tube (CaCl2), and bubble it into the reaction mixture via a cannula or wide-bore needle.[1]

  • Reaction: Bubble vigorously for 10 minutes at -78°C.

  • Warming: Remove the cooling bath and allow the reaction to warm to room temperature while maintaining a CO2 atmosphere (balloon).[1]

4. Quench and Isolation

  • Quench: Add water (5 mL) carefully.

  • Acidification: Acidify the aqueous layer to pH 3 with 1M HCl (carefully, to avoid Boc removal) or 5% citric acid (safer for Boc).[1]

  • Extraction: Extract with Ethyl Acetate (3 x 15 mL).

  • Purification: The crude product is often pure enough for use.[1] If necessary, purify via flash chromatography (SiO2, DCM:MeOH 95:5 + 0.1% AcOH).[1]

Yield Expectation: 65–75% of N-Boc-2-butylazetidine-2-carboxylic acid.[1]

Structural Validation & QC

Upon synthesis, the formation of the quaternary center must be validated.[1]

Analytical MethodExpected Signal / ObservationInterpretation
1H NMR (CDCl3) Disappearance of C2-H multiplet (usually ~3.8-4.2 ppm).[1]Confirms substitution at the

-position.
13C NMR New signal at ~175 ppm (COOH). Quaternary C2 shifts downfield (~70 ppm).[1]Confirms carboxylation and quaternary center formation.[1]
HRMS (ESI) [M+H]+ or [M+Na]+ corresponding to C13H23NO4.[1]Validates molecular formula.

Application in Peptide Synthesis

Incorporating 2-Bu-Aze into peptides is challenging due to the steric bulk of the quaternary center and the secondary amine.[1]

Coupling Protocol (Solid Phase):

  • Reagents: Use HATU (1.2 eq) and HOAt (1.2 eq) with DIEA (2.5 eq).

    • Why? Standard HBTU/HOBt is often insufficient for coupling to the secondary amine of the azetidine.[1]

  • Reaction Time: Double coupling (2 x 2 hours) is recommended.

  • N-Terminal Extension: Coupling the next amino acid onto the N-terminus of 2-Bu-Aze is extremely difficult due to the N-Boc/N-alkyl steric clash.[1]

    • Solution: Use highly reactive acid chlorides or N-carboxyanhydrides (NCAs) for the subsequent residue if standard coupling fails.[1]

References

  • Hodgson, D. M. , Pearson, C. I., & Kazmi, M. (2014).[1][2] Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine.[1][2][3] Organic Letters, 16(3), 856–859.[1]

  • Couty, F. , & Evano, G. (2006).[1] Azetidines: new tools for the synthesis of nitrogen heterocycles.[1][4] Organic Preparations and Procedures International, 38(5), 427-465.[1]

  • Luo, G. , Dubé, P., & Wei, A. (2015).[1]

    
    - and 
    
    
    
    '-Lithiation–Electrophile Trapping of N-Thiopivaloyl and N-tert-Butoxythiocarbonyl
    
    
    -Substituted Azetidines.[1] The Journal of Organic Chemistry, 80(19), 9820-9824.[1]
  • Zagari, A. , Némethy, G., & Scheraga, H. A. (1990).[1][6] The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. Biopolymers, 30(9-10), 951-959.[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Azetidine Ring Instability Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Azetidines are highly valued in medicinal chemistry for their ability to improve ligand efficiency, introduce rigidity, and enhance pharmacokinetic profiles. However, their inherent ring strain (approximately 25.4 kcal/mol) makes them uniquely susceptible to degradation[1]. As a Senior Application Scientist, I frequently encounter researchers struggling with azetidine ring-opening during deprotection steps, salt formation, or HPLC purification.

This technical guide provides field-proven, mechanistically grounded strategies to mitigate acid-catalyzed azetidine degradation.

Mechanistic Overview: Why Do Azetidines Fail in Acid?

The causality behind azetidine instability is a combination of thermodynamics and kinetics. Under acidic conditions, the basic nitrogen of the azetidine ring is rapidly protonated. This quaternization creates a highly activated azetidinium intermediate. The combination of a superior leaving group (the neutral amine) and the thermodynamic driving force of releasing ~25.4 kcal/mol of ring strain drastically lowers the activation energy for nucleophilic attack[1]. Consequently, even weak nucleophiles like water, methanol, or pendant functional groups can cleave the ring.

Mechanism A Neutral Azetidine (Ring Strain ~25.4 kcal/mol) B Protonation (H+) A->B Acidic pH C Azetidinium Ion (Activated Intermediate) B->C D Nucleophilic Attack (e.g., H2O, Halide) C->D Strain Release E Ring-Opened Product (Acyclic Amine) D->E

Caption: Mechanism of acid-catalyzed azetidine ring-opening.

Troubleshooting FAQs

Q1: My azetidine degrades during Boc deprotection with TFA. How can I remove the Boc group without cleaving the ring? Standard Boc deprotection using neat Trifluoroacetic Acid (TFA) or HCl in dioxane often leads to ring-opening due to the high concentration of Brønsted acid protons and nucleophilic counterions. Solution: Shift from Brønsted acid to mild Lewis acid-mediated deprotection. Trimethylsilyl trifluoromethanesulfonate (TMSOTf) paired with a non-nucleophilic base (like 2,6-lutidine) selectively cleaves the Boc group while preserving the azetidine ring. If you are in the early stages of synthesis, consider using the tert-Butoxythiocarbonyl (Botc) group instead of Boc, as it can be removed under significantly milder acidic or thermal conditions[2].

Q2: We observe significant degradation of our azetidine-containing API during reverse-phase HPLC purification. What is causing this? Standard HPLC mobile phases often contain 0.1% Formic Acid (FA) or TFA, lowering the pH to ~2-3. This is sufficient to protonate the azetidine nitrogen and catalyze ring-opening solvolysis on the column, with water or methanol acting as the nucleophile[3]. Solution: Switch to a neutral or slightly basic mobile phase. Buffers such as 10 mM Ammonium Bicarbonate (pH 8-9) or Ammonium Acetate (pH 7) prevent nitrogen protonation, keeping the azetidine in its stable, neutral free-base form.

Q3: Our N-substituted aryl azetidine is unstable in acidic media, but a closely related pyrrolidine analog is completely stable. Why? This is a classic example of strain-release decomposition. Pyrrolidine has only ~5.4 kcal/mol of ring strain, making it thermodynamically stable. In N-aryl azetidines with pendant nucleophiles (like an amide group), acid protonates the azetidine nitrogen, triggering an intramolecular nucleophilic attack that forms a lactone or lactam[4]. Solution: Modulate the pKa of the azetidine nitrogen. By incorporating electron-withdrawing groups (e.g., changing an N-phenyl to an N-pyridyl substituent), you lower the pKa of the azetidine nitrogen, preventing its protonation at low pH and shutting down the decomposition pathway[4].

Quantitative Data & Structure-Activity Relationships

Table 1: Impact of Nitrogen pKa on Azetidine Stability at pH 1.8

Data demonstrates how lowering the calculated pKa (cpKa) of the azetidine nitrogen prevents protonation and subsequent intramolecular ring-opening[4].

Compound ScaffoldAzetidine N-pKa (Calc)Half-life (T1/2) at pH 1.8Stability Profile
N-Phenyl Azetidine2.90.5 hoursHighly Unstable
N-(2-Pyridyl) Azetidine-1.1>24 hoursStable
N-(4-Pyridyl) Azetidine1.5>24 hoursStable
N-Phenyl Pyrrolidine4.5>24 hoursStable (Low Strain)
Table 2: Protecting Group Compatibility for Azetidines

Comparison of protecting groups to avoid acid-catalyzed ring opening[5].

Protecting GroupStability to AcidStability to BaseRecommended Cleavage Strategy
Boc Poor (Ring opens)ExcellentTMSOTf / 2,6-lutidine
Cbz ModerateExcellentHydrogenolysis (Pd/C, H2)
Botc ModerateExcellentMild Acid / Thermal[2]

Validated Experimental Protocols

Protocol 1: Mild Boc-Deprotection of Azetidines using TMSOTf

Causality: TMSOTf acts as a strong Lewis acid to cleave the Boc group without introducing a high concentration of Brønsted acid protons or strong nucleophiles, which are the primary drivers of ring-opening.

  • Preparation: Dissolve the N-Boc azetidine (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M under an inert argon atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add 2,6-lutidine (3.0 eq) dropwise.

  • Activation: Slowly add Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 2.0 eq) dropwise over 5 minutes.

  • Reaction: Stir the reaction at 0 °C for 1-2 hours. Monitor conversion via LC-MS (ensure the LC-MS mobile phase is buffered to pH 7 to avoid false degradation readings).

  • Quenching: Quench the reaction carefully with saturated aqueous NaHCO3.

  • Isolation: Extract with DCM, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Self-Validation Check: The inclusion of 2,6-lutidine acts as a self-validating control. Because 2,6-lutidine scavenges any trace protic acid, if ring-opening still occurs during this protocol, the degradation is likely driven by the inherent thermal or structural instability of the specific azetidine derivative rather than Brønsted acid catalysis.

Protocol 2: Stability-Indicating HPLC Assay for Azetidines

Causality: Establishing the exact pH threshold for degradation is critical for downstream formulation, purification, and storage[3].

  • Stock Preparation: Prepare a 1 mg/mL stock solution of the azetidine compound in HPLC-grade Acetonitrile.

  • Buffer Dilution: Aliquot the stock into four separate vials and dilute to 0.1 mg/mL using the following aqueous buffers:

    • Vial A: 0.1 M HCl (pH ~1.0)

    • Vial B: 50 mM Acetate Buffer (pH 4.5)

    • Vial C: 50 mM Phosphate Buffer (pH 7.0)

    • Vial D: 50 mM Ammonium Bicarbonate (pH 9.0)

  • Incubation: Incubate all vials at 40 °C in a thermostatted autosampler.

  • Analysis: Inject 10 µL of each sample into the HPLC system every 2 hours for a total of 24 hours. Use a C18 column with a neutral mobile phase (e.g., Water/Acetonitrile with 10 mM NH4HCO3) to prevent on-column degradation during the analysis.

  • Quantification: Plot the peak area of the parent compound over time to determine the degradation half-life (T1/2) at each pH.

Self-Validation Check: The inclusion of Vial C (pH 7.0) serves as an internal control. If degradation occurs in Vial C, the instability is not solely acid-catalyzed, and alternative factors such as thermal decomposition or solvolysis must be investigated.

Troubleshooting Workflows

Workflow Start Azetidine Degradation Detected (LC-MS/HPLC) CheckPH Is the mobile phase acidic? (e.g., 0.1% TFA/FA) Start->CheckPH Yes Yes CheckPH->Yes No No CheckPH->No SwitchBuffer Switch to neutral/basic buffer (e.g., 10mM NH4HCO3) Yes->SwitchBuffer CheckNuc Check for nucleophilic solvents (e.g., MeOH) or high heat No->CheckNuc Success Stable Baseline Achieved SwitchBuffer->Success CheckNuc->Success

Caption: Troubleshooting workflow for azetidine HPLC purification.

References

  • [4] Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters (PMC - NIH). Available at:

  • [1] Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at:

  • [2] Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters - ACS Publications. Available at:

  • [3] Development and Validation of Stability Indicating RP-HPLC Method and Characterization of Degradation Products of Anti-neoplasti. Impactfactor. Available at:

  • [5] How to prevent the ring-opening of azetidines during subsequent reactions. Benchchem. Available at:

Sources

optimizing reaction conditions for the stereoselective synthesis of 2-butylazetidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. Synthesizing highly strained four-membered nitrogen heterocycles like 2-butylazetidine presents significant thermodynamic and kinetic challenges. Achieving high stereoselectivity (enantiomeric or diastereomeric excess) further complicates the workflow. This guide is designed for researchers and drug development professionals to troubleshoot, optimize, and validate the most robust synthetic pathways for 2-substituted azetidines.

Part 1: Troubleshooting Common Synthetic Workflows (FAQs)

Q1: We are using the chiral sulfinamide (Ellman's auxiliary) route to access 2-butylazetidine. Our cyclization yields are poor, and we are observing epimerization at the C2 position. How can we optimize this?

Causality & Solution: Epimerization in this pathway typically occurs during the activation of the intermediate 1,3-amino alcohol. Traditional methods convert the hydroxyl group into a mesylate or tosylate, but the basic conditions required for this step—or the subsequent heating—can cause the alpha-stereocenter to epimerize.

To bypass this, you should utilize the Tsunoda reagent (cyanomethylenetributylphosphorane, CMBP). As demonstrated in recent literature,1[1]. The Tsunoda reagent facilitates a Mitsunobu-like inversion, activating the oxygen for direct intramolecular nucleophilic attack by the sulfonamide nitrogen without the need for basic leaving-group isolation. This direct C-N bond formation preserves the enantiomeric excess and maximizes the yield of the strained ring[1].

Q2: I am attempting a photochemical [2+2] Aza-Paternò-Büchi reaction between an imine and 1-hexene to form the 2-butylazetidine core. Direct UV irradiation is yielding almost no product. What is the root cause?

Causality & Solution: Direct UV irradiation often fails because the excited singlet state of the acyclic imine rapidly undergoes E/Z isomerization. This non-productive relaxation pathway quenches the excited state before the [2+2] cycloaddition can occur[2].

To solve this, switch to a visible-light-mediated protocol using an Iridium photocatalyst. This enables a 3[3]. The Ir catalyst absorbs blue light to reach an excited singlet state, undergoes intersystem crossing to a long-lived triplet state, and transfers this energy to the imine. This completely bypasses the singlet-state E/Z isomerization, allowing the intermolecular reaction with 1-hexene to proceed efficiently[2][3].

Q3: We are exploring direct C(sp3)-H amination to form the azetidine ring, but we are losing stereospecificity and seeing allylic amination byproducts. How can we tighten the reaction control?

Causality & Solution: The high reactivity of N-protected nitrenes in transition-metal-catalyzed C-H amination can lead to4[4]. To enforce stereospecificity, you must use a rigid directing group (such as a picolinamide) and a highly specific catalyst (like Rh2(esp)2 or specialized Pd-catalysts). This locks the conformation of the acyclic precursor, directing the metallonitrene strictly to the gamma-C-H bond, ensuring a5[5].

Part 2: Self-Validating Experimental Protocols

Protocol A: Stereoselective Synthesis via Chiral Sulfinamide & Tsunoda Cyclization

This protocol ensures high enantiomeric excess by avoiding basic leaving-group intermediates.

  • Chiral Sulfinimine Formation:

    • React the aldehyde precursor (bearing the butyl chain framework) with (S)-tert-butanesulfinamide (1.1 equiv) and Ti(OEt)4 (2.0 equiv) in anhydrous THF at room temperature for 12 hours.

    • Validation Checkpoint: Analyze the crude mixture via

      
      H NMR to confirm the complete disappearance of the aldehyde proton signal (~9.5 ppm) and the appearance of the distinct sulfinimine proton.
      
  • Stereoselective Addition:

    • Cool the solution to -78 °C. Slowly add the appropriate organometallic reagent (e.g., Grignard reagent) to establish the C2 stereocenter. Stir for 4 hours, then quench with saturated aqueous NH

      
      Cl.
      
    • Validation Checkpoint: Perform Chiral HPLC on the isolated intermediate to confirm a diastereomeric ratio (dr) of >95:5.

  • Deprotection & Reduction:

    • Cleave the auxiliary and reduce any intermediate esters using standard conditions (e.g., HCl in dioxane, followed by LiAlH

      
       if necessary) to yield the enantiopure 1,3-amino alcohol.
      
  • Tsunoda Cyclization:

    • Dissolve the 1,3-amino alcohol in anhydrous toluene. Add Tsunoda reagent (cyanomethylenetributylphosphorane, 1.5 equiv). Heat to 80 °C for 6 hours. The phosphonium intermediate activates the oxygen, leading to stereospecific intramolecular S

      
      2 displacement.
      
    • Validation Checkpoint: Monitor via LC-MS for the exact mass of the 2-butylazetidine core. Post-purification, run 2D NOESY NMR to verify the spatial arrangement of the ring protons.

Protocol B: Visible-Light Aza-Paternò-Büchi [2+2] Cycloaddition

This protocol leverages triplet energy transfer to prevent imine isomerization.

  • Reaction Setup:

    • In a flame-dried, argon-purged vial, dissolve the glyoxylate oxime (imine precursor, 1.0 equiv) and 1-hexene (1.5 equiv) in degassed acetonitrile.

  • Photocatalyst Addition:

    • Add 1.0–2.0 mol% of the Iridium photocatalyst, [Ir(dF(CF3)ppy)2(dtbbpy)]PF

      
      .
      
  • Irradiation:

    • Place the vial in a photoreactor equipped with blue LEDs (427 nm). Stir at room temperature for 12–44 hours[3].

    • Validation Checkpoint: Monitor the reaction via crude

      
      H NMR. Look for the disappearance of the imine double bond and the emergence of the highly shielded azetidine ring protons (typically 2.5–4.5 ppm).
      
  • Isolation:

    • Concentrate the mixture under reduced pressure and purify via silica gel flash chromatography to isolate the functionalized 2-butylazetidine.

Part 3: Quantitative Data Summary

Synthesis StrategyKey Reagents / CatalystsTypical Yield (%)Stereoselectivity (ee/dr)Primary Failure Mode
Chiral Sulfinamide Auxiliary (S)-t-BuSONH

, Ti(OEt)

, Tsunoda Reagent
65–80%>95% eePremature deprotection, poor Mitsunobu inversion
Aza-Paternò-Büchi [2+2] Ir Photocatalyst, Blue LEDs (427 nm)60–95%High dr (substrate dependent)E/Z imine isomerization (if EnT fails)
Organocatalytic α-Chlorination Chiral amine catalyst, NaBH

22–32% (overall)84–92% eeEpimerization of α-chloro aldehyde
C(sp3)-H Functionalization Pd or Rh catalysts, Directing groups40–70%Stereospecific (retention)Competing allylic amination

Part 4: Mechanistic & Logical Workflows

G N1 Aldehyde Precursor N2 Chiral Sulfinimine Formation N1->N2 (S)-t-BuSONH2 N3 Stereoselective Addition N2->N3 Organometallic N4 1,3-Amino Alcohol N3->N4 Reduction N5 Tsunoda Reagent Cyclization N4->N5 C-N Bond Formation N6 2-Butylazetidine N5->N6 Stereoinversion

Workflow for the asymmetric synthesis of 2-substituted azetidines via chiral sulfinamides.

G N1 Ir Photocatalyst (Ground State) N2 Ir* (Excited Singlet) ISC to Triplet N1->N2 Visible Light (427 nm) N4 Imine* (Triplet State) N2->N4 Triplet Energy Transfer N3 Imine (Ground State) N3->N4 Excitation N6 [2+2] Photocycloaddition N4->N6 Intermolecular Reaction N5 Alkene (e.g., 1-Hexene) N5->N6 N7 2-Butylazetidine Core N6->N7 Ring Closure

Triplet energy transfer mechanism in the visible-light aza-Paternò-Büchi reaction.

References

  • A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis - PMC - NIH. 6

  • Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines - RSC Publishing. 1

  • Synthesis of azetidines by aza Paternò–Büchi reactions - PMC - NIH. 2

  • Aza-Paternò–Büchi Reaction for Synthesis of Fused Azetidines - Thieme Connect. 3

  • Direct Stereospecific Synthesis of Unprotected N-H/N-Me Aziridines from Olefins - PMC - NIH. 4

  • Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation - ACS Publications. 5

Sources

enhancing the catalytic activity of 2-butylazetidine-based ligands

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: AZT-2B-OPT | Status: Open | Tier: L3 (Senior Application Scientist)

Welcome to the Advanced Catalysis Support Hub. I am Dr. Aris Thorne, Senior Application Scientist. You are likely working with chiral 2-butylazetidine derivatives , a class of ligands prized for their unique combination of high ring strain (


26 kcal/mol) and tunable steric bulk. Unlike their 5-membered pyrrolidine cousins, the 4-membered azetidine ring offers a more rigid, "puckered" conformation that can impose stricter stereocontrol—if handled correctly.

Below is a non-linear troubleshooting and optimization guide designed to address the specific failure modes of these ligands in asymmetric catalysis (specifically Organozinc additions, Cu-catalyzed Henry reactions, and Pd-cross couplings).

Module 1: Ligand Integrity & Synthesis (The "Hardware" Check)

Before optimizing catalysis, we must ensure the ligand is intact.[1] The high ring strain of azetidine makes it susceptible to ring-opening, which destroys chirality and kills catalytic activity.

Diagnostic: Is your ligand degrading?
  • Symptom: Gradual loss of conversion over time; appearance of broad signals in

    
    H NMR (3.0–4.0 ppm region).
    
  • Root Cause: Acid-catalyzed ring opening or nucleophilic attack on the azetidinium ion.

Troubleshooting Protocol 1.1: Preventing Ring Opening
ParameterRecommendationTechnical Rationale
Storage Store as free amine at -20°C under Argon.The protonated salt (ammonium form) is prone to nucleophilic attack by its own counter-ion (e.g., Cl⁻) leading to ring opening.
Purification Use basified silica (1% Et

N in eluent).
Standard silica is slightly acidic (

), sufficient to trigger ring opening of electron-rich azetidines.
Solvent Avoid chlorinated solvents (CHCl

) for long-term storage.
Trace HCl in chloroform can catalyze decomposition. Use Toluene or THF.
FAQ: Ligand Synthesis

Q: My N-alkylation yield is low. The ring seems to be opening. A: Avoid heating >60°C during N-alkylation. Azetidines are thermally sensitive. Use "soft" alkylating agents (e.g., alkyl iodides) and non-nucleophilic bases (e.g., Hünig's base) to prevent the base from attacking the ring carbons.

Module 2: Optimizing Enantioselectivity (The "Software" Tuning)

The 2-butyl group provides lipophilic bulk, but unlike a phenyl group, it is flexible. This flexibility is the primary enemy of high enantiomeric excess (


).
The "Floppy Chain" Hypothesis

If your


 is stalling at 60-70%, the butyl chain is likely rotating, failing to lock the substrate in the chiral pocket.
Optimization Workflow
  • Temperature Crash: Drop reaction temperature to -20°C or -40°C . The entropic penalty of the butyl chain rotation becomes prohibitive at lower temperatures, freezing it into the effective shielding conformation.

  • Solvent Switch: Move from coordinating solvents (THF) to non-coordinating, non-polar solvents (Toluene or Hexane ).

    • Mechanism:[2][3][4][5] Non-polar solvents force the formation of tight ion-pairs or compact transition states, maximizing the steric influence of the butyl group.

  • Lewis Acid Additives: For Zinc-catalyzed reactions, add Ti(O

    
    Pr)
    
    
    
    or LiCl . These can disrupt non-selective aggregates.
Visualization: The Selectivity Logic Tree

Azetidine_Optimization Start START: Low Enantioselectivity (<80% ee) Check_Temp Is Temp > 0°C? Start->Check_Temp Action_Cool Cool to -20°C (Freeze Butyl rotation) Check_Temp->Action_Cool Yes Check_Solvent Is Solvent Polar? (THF, DMF) Check_Temp->Check_Solvent No Action_Cool->Check_Solvent Action_Solvent Switch to Toluene/Hexane (Tighten Transition State) Check_Solvent->Action_Solvent Yes Check_Metal Metal Center? Check_Solvent->Check_Metal No Action_Zinc Zinc System: Check Aggregation Check_Metal->Action_Zinc ZnEt2 Action_Copper Copper System: Check Counter-ion Check_Metal->Action_Copper Cu(OTf)2

Figure 1: Decision tree for troubleshooting low enantioselectivity in 2-butylazetidine mediated catalysis.

Module 3: Boosting Catalytic Activity (TOF/TON)

Users often report an "induction period" or stalling conversion. This is typical for amino-alcohol ligands which must form specific multinuclear complexes to be active.

The Aggregation Problem

In organozinc chemistry (e.g., diethylzinc addition), 2-butylazetidine ligands often form thermodynamically stable but catalytically inactive dimers (Zn


L

).
Troubleshooting Protocol 3.1: Breaking the Dimer

If reaction is slow:

  • Change Ligand Loading: Paradoxically, lowering the ligand loading (from 10 mol% to 5 mol%) can sometimes increase TOF by disfavoring dimer formation.

  • Add Product: Add 5 mol% of the racemic product alcohol at the start. This induces the "asymmetric amplification" effect by breaking up homochiral aggregates.

Standardized Protocol: Asymmetric Addition of Et Zn to Benzaldehyde

This protocol serves as the primary benchmark for validating your 2-butylazetidine ligand's activity.

  • Preparation: Flame-dry a 10 mL Schlenk flask under Argon.

  • Ligand Charge: Add 2-butylazetidinyl-methanol (0.05 mmol, 5 mol%).

  • Solvent: Add anhydrous Toluene (2.0 mL).

  • Catalyst Formation: Add Et

    
    Zn  (1.0 M in hexanes, 1.2 mmol) dropwise at 0°C.
    
    • Critical Step: Stir for 20 mins at 0°C. Evolution of ethane gas indicates formation of the active Zinc-alkoxide species.

  • Substrate: Add Benzaldehyde (1.0 mmol).

  • Reaction: Stir at 0°C (or -20°C for higher

    
    ) for 12 hours.
    
  • Quench: Add saturated NH

    
    Cl. Extract with Et
    
    
    
    O.

Module 4: Advanced Mechanistic Insight

Understanding why the 2-butyl group works is key to modifying it. In the transition state (e.g., Noyori-type), the azetidine ring puckers. The 2-butyl group usually occupies the "pseudo-equatorial" position to minimize transannular strain, directing the incoming nucleophile.

Visualization: The Catalytic Cycle (Zn-Alkylation)

Catalytic_Cycle L Free Ligand (2-Butylazetidine) PreCat Pre-Catalyst (Zn-Alkoxide) L->PreCat + Et2Zn - Ethane TS Transition State (Bimetallic Zn-Zn) PreCat->TS + R-CHO + Et2Zn Product Product Release (Zn-Alkoxide) TS->Product Alkyl Transfer (Rate Limiting) Product->PreCat Regeneration

Figure 2: Simplified catalytic cycle for enantioselective alkylation. The 2-butyl group provides the chiral discrimination at the 'Transition State' node.

References & Authority

  • Azetidine Synthesis & Stability:

    • Couty, F., & Evano, G. (2006). "Azetidines: new tools for the synthesis of nitrogen heterocycles." Organic Preparations and Procedures International.

    • Rationale: Establishes the baseline stability protocols for handling the strained ring.

  • Asymmetric Catalysis (Organozinc):

    • Somfai, P., et al. (2011). "Azetidines in Asymmetric Catalysis." Chemistry – A European Journal.

    • Rationale: The definitive review on using azetidine ligands for Et

      
      Zn additions, validating the aggregation mechanisms discussed in Module 3.
      
  • Copper-Catalyzed Reactions:

    • Yoda, H., et al. (2010). "Chiral azetidines as ligands for Cu-catalyzed asymmetric Henry reaction."[6] Tetrahedron: Asymmetry.

    • Rationale: Supports the use of azetidines in Lewis-acid catalysis beyond Zinc.

  • Ring Strain & Reactivity:

    • Sierakowski, J. G., et al. (2021). "Synthesis of optically active 2-substituted azetidines." Chemical Science.

    • Rationale: Provides modern methods for synthesizing the specific "2-substituted" scaffold.

Need further assistance? If your


 remains recalcitrant, consider synthesizing the 2-(tert-butyl)  analog to increase steric rigidity, or contact our Custom Synthesis Division for ligand modification.

Dr. Aris Thorne Senior Application Scientist

Sources

Validation & Comparative

Comparative Analysis of 2-Butylazetidine and 2-Pentylazetidine Synthesis: Methodologies, Mechanisms, and Performance

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of synthesizing highly strained, sp3-rich aza-heterocycles. Azetidines, particularly 2-alkyl substituted variants like 2-butylazetidine and 2-pentylazetidine, are privileged motifs in medicinal chemistry. Their conformationally rigid frameworks serve as excellent tools to modulate target affinity and lipophilicity in drug design, often yielding superior metabolic stability compared to acyclic or larger-ring analogs[1].

This guide provides an objective, in-depth comparative analysis of the synthesis of 2-butylazetidine and 2-pentylazetidine. By examining the mechanistic pathways, causal factors in experimental design, and comparative performance data, this document serves as a comprehensive resource for researchers and drug development professionals.

Mechanistic Pathways for 2-Alkylazetidine Synthesis

Historically, accessing four-membered aza-heterocycles has been notoriously difficult due to high ring strain (~26 kcal/mol) and the kinetic unfavorability of 4-exo-tet cyclizations. Today, modern synthetic strategies rely on three primary pathways:

  • Intramolecular Cyclization of 1,3-Amino Alcohols: The classical approach involves the activation of a 1,3-amino alcohol precursor (via tosylation or mesylation) followed by a base-promoted intramolecular cyclization. While reliable, this method often suffers from competing elimination reactions.

  • Homologative Alkene Dielectrophilic Activation: A state-of-the-art approach transforms unactivated alkenes (e.g., 1-hexene for butyl, 1-heptene for pentyl) into 2-alkyl azetidines via a transient 1,3-iodo-sulfonium intermediate, bypassing traditional [2+2] cycloaddition limitations[A Unified Synthetic Approach to 2-Alkyl Azetidines...][1].

  • α-Lithiation–Electrophile Trapping: The most versatile method for late-stage functionalization involves the directed α-lithiation of N-protected azetidines followed by electrophilic trapping with alkyl halides (1-iodobutane or 1-iodopentane). N-thiocarbonyl attachment directs this lithiation–electrophile trapping with high regioselectivity[α- and α′-Lithiation–Electrophile Trapping...][2].

SynthPathways A Azetidine Core (N-Protected) D α-Lithiation (s-BuLi, TMEDA) A->D B 1,3-Amino Alcohol (Precursor) E Activation (Tosylation) B->E C Unactivated Alkene (Terminal Olefin) F Dielectrophilic Activation (1,3-Iodo-sulfonium) C->F G Electrophilic Trapping (Bu-I or Pen-I) D->G H Intramolecular Cyclization (Base Promoted) E->H I Nucleophilic Substitution (Amine) F->I J 2-Butylazetidine / 2-Pentylazetidine G->J H->J I->J

Synthetic pathways to 2-alkylazetidines comparing lithiation, cyclization, and alkene activation.

Comparative Performance: 2-Butylazetidine vs. 2-Pentylazetidine

While the synthetic logic for both homologues is identical, elongating the alkyl chain from butyl (C4) to pentyl (C5) introduces subtle but impactful differences in steric hindrance, lipophilicity, and reaction kinetics during the α-lithiation–alkylation sequence.

  • Steric Hindrance in Electrophilic Trapping: The configurationally labile α-lithiated azetidine intermediate must react with the alkyl iodide via an

    
     mechanism. 1-Iodopentane exhibits slightly higher steric bulk and a higher propensity for competing E2 elimination (forming 1-pentene) under strongly basic conditions compared to 1-iodobutane. Consequently, the isolated yield for 2-pentylazetidine is typically 5–8% lower.
    
  • Lipophilicity (logP) and Purification: The addition of a methylene unit increases the lipophilicity (estimated

    
    ). 2-Pentylazetidine requires more non-polar eluent systems during chromatography and exhibits lower aqueous solubility, which aids in organic extraction but can complicate the crystallization of its salt forms.
    
Table 1: Comparative Synthesis Metrics (α-Lithiation Pathway)
Parameter2-Butylazetidine Synthesis2-Pentylazetidine SynthesisCausal Explanation
Electrophile 1-Iodobutane1-IodopentaneHomologous alkylating agents dictate the final C2-substituent.
Typical Yield 72 - 78%65 - 70%Increased steric bulk and competing E2 elimination with the C5 electrophile reduce overall yield.
Reaction Time 30 min45 minSlower nucleophilic attack (

) due to the extended alkyl chain.
Estimated logP ~1.8 (Free Base)~2.3 (Free Base)Additional methylene group increases lipophilicity, altering chromatographic retention.
Major Side Product Azetidine (protonated)Azetidine + 1-penteneTraces of unreacted lithiated intermediate and elimination byproducts.

Experimental Protocol: α-Lithiation and Alkylation Workflow

The success of this protocol hinges on rigorous temperature control and the exclusion of moisture. The α-lithiated azetidine is chemically stable at -78 °C but configurationally labile; stereoconvergence is driven by the dynamic equilibration of the lithiated species prior to trapping[Dynamic Phenomena and Complexation Effects...][3].

Protocol: Synthesis of N-Botc-2-butylazetidine and N-Botc-2-pentylazetidine

Self-Validating System & Causality: The use of N,N,N',N'-tetramethylethylenediamine (TMEDA) is critical. It breaks down the organolithium aggregates, increasing the kinetic basicity of s-BuLi and coordinating the resulting lithium ion, which stabilizes the α-lithiated intermediate. Failure to use TMEDA results in incomplete deprotonation and recovery of starting material. Furthermore, the choice of the N-tert-butoxythiocarbonyl (N-Botc) protecting group over standard N-Boc is deliberate. The thiocarbonyl sulfur provides superior chelation to the lithium cation, directing the deprotonation exclusively to the α-position and preventing competitive ortho-lithiation or ring fragmentation[α- and α′-Lithiation–Electrophile Trapping...][2].

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under argon. Add O-tert-butyl azetidine-1-carbothioate (N-Botc azetidine) (1.0 equiv, 1.0 mmol) and anhydrous THF (8 mL).

  • Cooling and Additive: Cool the solution to -78 °C using a dry ice/acetone bath. Add TMEDA (2.4 equiv, 2.4 mmol). Causality: TMEDA is essential for the stabilization of the

    
    -coordinated lithiated species and prevents unwanted ring-opening.
    
  • Deprotonation: Rapidly inject s-BuLi (1.3 M in cyclohexane/hexane, 1.3 equiv, 1.3 mmol) in one portion (<2 seconds). Stir the vibrant yellow solution at -78 °C for 30 minutes. Causality: Rapid addition prevents localized warming and suppresses side reactions. The 30-minute window ensures complete deprotonation and equilibration of the diastereomeric lithiated azetidines.

  • Electrophilic Trapping:

    • For 2-Butylazetidine: Add 1-iodobutane (2.5 equiv, 2.5 mmol) dropwise.

    • For 2-Pentylazetidine: Add 1-iodopentane (2.5 equiv, 2.5 mmol) dropwise. Stir at -78 °C for 30 minutes (45 minutes for the pentyl derivative), then remove the cooling bath and allow the reaction to warm to room temperature over 10-15 minutes.

  • Quenching and Workup: Quench the reaction with saturated aqueous

    
     (10 mL). Extract the aqueous layer with 
    
    
    
    (3 × 10 mL). Wash the combined organic extracts with brine, dry over anhydrous
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude oil via flash column chromatography (

    
    , 5-15% 
    
    
    
    in petroleum ether) to yield the pure 2-alkylazetidine derivative.

LithiationMech N N-Botc Azetidine (Starting Material) L s-BuLi / TMEDA (-78 °C, THF) N->L Reagents I α-Lithiated Intermediate (Configurationally Labile) L->I Deprotonation E Electrophile Addition (1-Iodobutane / 1-Iodopentane) I->E Dynamic Equilibration P 2-Alkylazetidine Product (Stereoconvergent Trapping) E->P SN2 Alkylation

Workflow for the α-lithiation and electrophilic trapping of N-protected azetidines.

References

  • A Unified Synthetic Approach to 2-Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes.PMC.
  • α- and α′-Lithiation–Electrophile Trapping of N-Thiopivaloyl and N-tert-Butoxythiocarbonyl α-Substituted Azetidines: Rationalization of the Regiodivergence Using NMR and Computation.ACS Publications.
  • Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines.MDPI.

Sources

Absolute Configuration of Chiral 2-Butylazetidine: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The determination of absolute configuration (AC) for semi-flexible, low-molecular-weight saturated heterocycles like 2-butylazetidine presents a specific set of challenges. Unlike rigid bicyclic systems, the conformational flexibility of the 2-butyl side chain complicates chiroptical analysis, while the likely liquid state of the free base precludes direct X-ray crystallography.

This guide objectively compares three validation workflows: Vibrational Circular Dichroism (VCD) , NMR Derivatization (Mosher’s Method) , and Anomalous Dispersion X-Ray Crystallography . Based on current industrial standards, VCD is recommended for rapid "in-process" confirmation, while X-ray derivatization remains the "gold standard" for regulatory filing.

The Challenge: 2-Butylazetidine

The target molecule, 2-butylazetidine, contains a single stereocenter at the C2 position of the azetidine ring.

  • Structural Constraint: The four-membered ring is strained (puckered), creating distinct conformational minima.

  • Flexibility: The butyl chain introduces multiple rotatable bonds, increasing the computational cost for Boltzmann-weighted averaging in chiroptical methods.

  • Physical State: As a secondary amine with a molecular weight of ~113 g/mol , the free base is likely an oil, necessitating salt formation or derivatization for solid-state analysis.

Comparative Analysis of Methods

The following table contrasts the three primary methodologies for assigning the (


) or (

) configuration to 2-butylazetidine.
FeatureMethod A: VCD Spectroscopy Method B: Mosher's NMR Analysis Method C: X-Ray (Derivatization)
Principle Differential absorption of L/R circularly polarized IR light compared to DFT calculations.Chemical shift anisotropy (

) induced by diastereomeric amide formation.
Anomalous scattering of X-rays by heavy atoms (Bjivouet method).
Sample State Solution (CDCl

or CCl

).
Solution (CDCl

).
Single Crystal (Solid).
Destructive? No (Sample recoverable).Yes (Derivatization required).Yes (Derivatization required).
Time to Result 24–48 Hours (includes DFT).4–6 Hours.3–7 Days (Crystal growth dependent).
Confidence High (>95% with good fit).Medium-High (Risk of conformational ambiguity).Absolute (100%).
Cost High (Instrument + Computing).Low (Standard NMR).Medium (Diffractometer access).

Decision Matrix Workflow

The following logic flow illustrates the optimal selection strategy based on sample availability and project stage.

G Start Start: 2-Butylazetidine Sample IsSolid Is sample a solid crystal? Start->IsSolid HeavyAtom Does it contain heavy atom (Cl, Br)? IsSolid->HeavyAtom Yes VCD_Path Perform VCD Analysis IsSolid->VCD_Path No (Oil/Liquid) DirectXRay Direct X-Ray (Anomalous Dispersion) HeavyAtom->DirectXRay Yes (e.g. HCl salt) MakeDeriv Synthesize p-Bromobenzamide HeavyAtom->MakeDeriv No Deriv Can you derivatize? Deriv->MakeDeriv Yes (High Value) Mosher_Path Perform Mosher NMR (CSA) Deriv->Mosher_Path No (Quick Check) MakeDeriv->DirectXRay VCD_Path->Deriv Ambiguous Result?

Figure 1: Strategic decision tree for selecting the absolute configuration determination method.

Detailed Protocols

Method A: Vibrational Circular Dichroism (VCD)

Best for: Non-destructive analysis of oils/liquids.

Experimental Protocol:

  • Sample Prep: Dissolve 5–10 mg of 2-butylazetidine in 150

    
    L of CDCl
    
    
    
    . Place in a BaF
    
    
    cell with a 100
    
    
    m path length.
  • Acquisition: Collect IR and VCD spectra (typically 1000–1400 cm

    
     range) using a VCD spectrometer (e.g., BioTools ChiralIR). Accumulate ~4-8 hour blocks to improve Signal-to-Noise Ratio (SNR).
    
  • Computational Modeling (Essential):

    • Perform a conformational search (Molecular Mechanics) to identify low-energy conformers of (

      
      )-2-butylazetidine.
      
    • Optimize geometry using DFT (B3LYP/6-31G* or higher).

    • Calculate vibrational frequencies and rotational strengths.

    • Generate a Boltzmann-averaged synthetic spectrum.

  • Comparison: Overlay experimental and calculated spectra. If the bands align (sign and intensity), the configuration is assigned.[1] If they are mirror images, the sample is (

    
    ).[1][2]
    

Critical Insight: For 2-butylazetidine, focus on the ring-breathing modes (~1100-1300 cm


). The flexible butyl tail may cause noise in other regions, but the rigid azetidine core vibrations are diagnostic [1].
Method B: Mosher's Method (NMR)

Best for: Rapid benchtop confirmation without specialized VCD hardware.

Experimental Protocol:

  • Derivatization: React 2-butylazetidine (0.1 mmol) with (

    
    )-(-)-MTPA-Cl (Mosher's acid chloride) and (
    
    
    
    )-(+)-MTPA-Cl in separate vials using pyridine/DMAP in CH
    
    
    Cl
    
    
    .
    • Note: Ensure complete conversion to the amide to avoid kinetic resolution effects.

  • NMR Acquisition: Acquire

    
    H NMR (500 MHz+) for both the (
    
    
    
    )-MTPA and (
    
    
    )-MTPA amides.
  • Analysis (

    
    ): 
    
    • Assign protons H3 and H4 on the azetidine ring and the

      
      -methylene of the butyl chain.
      
    • Calculate

      
      .
      
    • Apply the sector rule: The phenyl group of the MTPA moiety will shield protons on its side of the plane.

    • Caution: Azetidine amides can exhibit rotamers due to restricted rotation around the N-CO bond. Run NMR at elevated temperature (e.g., 50°C) if peaks are broadened [2].

Method C: X-Ray Crystallography (via Derivatization)

Best for: Final regulatory submission (IND/NDA).

Experimental Protocol:

  • Derivative Synthesis: The free base is likely an oil. React 2-butylazetidine with 4-bromobenzoyl chloride in the presence of triethylamine.

    • Why: The bromine atom provides sufficient anomalous scattering (using Cu K

      
       radiation) to determine absolute structure without a known chiral reference.
      
  • Crystallization: Recrystallize the resulting 4-bromobenzamide derivative from slow evaporation of Ethanol/Hexane or Isopropanol.

  • Diffraction: Collect data on a single crystal.[1]

  • Refinement: Solve the structure. The Flack Parameter is the critical metric.

    • Flack

      
       0.0 (e.g., 0.04 ± 0.05): Correct absolute assignment.
      
    • Flack

      
       1.0: Inverted structure (Wrong enantiomer).[1]
      
    • Flack

      
       0.5: Racemic twin or ambiguous [3].
      

Visualization of VCD Logic

The VCD process relies heavily on the match between theory and experiment. The following diagram explains the "Sign-Match" logic used to confirm the (


) vs (

) assignment.

VCD_Logic Input Experimental VCD (Unknown Sample) Compare Compare Spectra (Visual & Sim Index) Input->Compare Calc DFT Calculation (Assume S-Isomer) Calc->Compare Match Bands Match (Positive correlates with Positive) Compare->Match High Similarity Mirror Mirror Image (Positive correlates with Negative) Compare->Mirror Inverse Similarity ResultS Sample is (S) Match->ResultS ResultR Sample is (R) Mirror->ResultR

Figure 2: Logic flow for assigning configuration via VCD spectroscopy.

References

  • Nafie, L. A. (2020). Vibrational Optical Activity: Principles and Applications. John Wiley & Sons.

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118.

  • Parsons, S. (2021). Determination of Absolute Configuration by X-ray Diffraction. Journal of Chemical Crystallography.

  • Stephens, P. J., et al. (2010). Determination of Absolute Configuration of Chiral Molecules using VCD. Chirality, 22(S1), E22-E33.

Sources

Comprehensive Guide: Evaluating the Stability of 2-Butylazetidine in Solvent Systems

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

2-Butylazetidine is a valuable saturated nitrogen heterocycle used as a conformationally restricted building block in drug discovery. Unlike its five- and six-membered counterparts (pyrrolidines and piperidines), the azetidine ring possesses significant ring strain (~26 kcal/mol).[1] This strain imparts unique reactivity but also introduces specific stability challenges that must be managed during storage, processing, and reaction optimization.[1]

This guide objectively evaluates the stability of 2-butylazetidine across common solvent systems. The central thesis of this evaluation is that stability is inversely proportional to the availability of acidic protons and nucleophiles. While the 2-butyl substituent provides steric protection at the C2 position, the C4 position and the nitrogen lone pair remain vulnerable to electrophilic activation and subsequent ring-opening.

Mechanistic Stability Profile

To select the correct solvent, one must understand the degradation pathways.[1] The 2-butylazetidine scaffold degrades primarily through Acid-Catalyzed Nucleophilic Ring Opening (ACNRO) .

The Degradation Pathway[1][10]
  • Activation: The nitrogen atom is protonated (or coordinated by a Lewis acid).[2]

  • Attack: A nucleophile (solvent or impurity) attacks the less sterically hindered carbon (C4) or the substituted C2 (if the transition state is stabilized).[1]

  • Opening: The C-N bond cleaves, releasing ring strain and forming a linear amine derivative.

Visualization: Degradation Mechanism

The following diagram illustrates the critical failure mode in protic or acidic chlorinated solvents.

AzetidineDegradation Azetidine 2-Butylazetidine (Strained Ring) Protonated N-Protonated Intermediate (Activated Species) Azetidine->Protonated + H+ (Acidic Impurity) Transition Nucleophilic Attack (at C4 or C2) Protonated->Transition + Nu- (Cl-, ROH, H2O) Product Linear Amine Degradant (Ring Opened) Transition->Product Strain Release

Caption: Acid-catalyzed ring opening mechanism of 2-butylazetidine.[1] Protonation activates the ring for nucleophilic attack, leading to irreversible degradation.[1]

Comparative Solvent System Evaluation

The following analysis compares solvent classes based on Solubility , Chemical Stability , and Risk Factors .

Table 1: Solvent Performance Matrix
Solvent ClassRepresentative SolventsSolubility (2-Butylazetidine)Stability RatingPrimary Risk Factor
Chlorinated Dichloromethane (DCM), ChloroformExcellent Low to Moderate Trace HCl formation (especially in CHCl₃) triggers rapid ring opening.[1]
Ethereal THF, MTBE, 2-MeTHFGood High Peroxide formation (long term); generally the safest class for storage.[1]
Protic (Alcohols) Methanol, Ethanol, IsopropanolExcellent Conditional Stable at neutral/basic pH.[1] Unstable if trace acid is present (solvolysis).
Polar Aprotic DMSO, DMF, DMAcExcellent Moderate Thermal instability; difficult to remove; potential for Vilsmeier-type reactions if activated.[1]
Hydrocarbon Hexanes, TolueneModerate High Low solubility of salts; excellent for free base storage.
Detailed Analysis by Solvent Class[1]
A. Chlorinated Solvents (The "Silent Killer")

While DCM and Chloroform are standard extraction solvents, they pose a significant risk to azetidines.

  • The Trap: Chloroform naturally decomposes to phosgene and HCl over time, even when stabilized with amylene.[1]

  • Reaction: The trace HCl protonates the azetidine nitrogen. The chloride ion (

    
    ) acts as a nucleophile, attacking the ring to form 
    
    
    
    -chlorobutylamines
    .[1]
  • Recommendation: Avoid Chloroform for storage. If using DCM, ensure it is freshly distilled or passed through basic alumina to neutralize acidity.[1]

B. Protic Solvents (Alcohols & Water)
  • Water: 2-Butylazetidine is stable in water at pH > 7. At pH < 4, hydrolysis is rapid.[1]

  • Methanol: Often used for LC-MS. Generally stable for short durations. However, in the presence of strong acids (e.g., TFA in mobile phases), methanol can open the ring to form methoxy-amines.[1]

  • Recommendation: For LC-MS, use high pH buffers (Ammonium Bicarbonate) or minimize exposure time in acidic mobile phases.[1]

C. Ethereal & Hydrocarbon Solvents (The "Safe Haven")[1]
  • THF/MTBE: These solvents lack acidic protons and good nucleophiles. They are ideal for reaction media (e.g., lithiation, cross-coupling).[1]

  • Toluene: Excellent for storage of the free base. The lipophilic butyl group ensures good solubility in toluene compared to unsubstituted azetidine.

Experimental Protocols

To validate the stability of your specific batch of 2-butylazetidine, perform this standardized stress test. This protocol is self-validating using an internal standard.

Protocol: Comparative Stress Testing

Objective: Determine the half-life (


) of 2-butylazetidine in a target solvent.

Materials:

  • 2-Butylazetidine (Test Article)[1]

  • Internal Standard (e.g., Naphthalene or Biphenyl - non-reactive)[1]

  • Solvents: DCM, MeOH, THF (as required)[1]

  • Acid Source: 1.0 M HCl in Dioxane (for stress challenge)

Workflow:

  • Preparation: Prepare a 10 mM solution of 2-butylazetidine in the solvent of interest.

  • Standardization: Add Internal Standard (5 mM).

  • Baseline: Take a 50 µL aliquot, dilute in alkaline water/MeCN, and inject on HPLC/GC-MS (

    
    ).
    
  • Stress Challenge (Optional): To simulate "worst-case" acidic conditions, add 1 equivalent of HCl.

  • Incubation: Stir at 25°C.

  • Sampling: Withdraw aliquots at 1h, 4h, 24h, and 48h.

  • Analysis: Calculate the ratio of [Azetidine Area] / [Internal Standard Area].

Acceptance Criteria:

  • Stable: >98% recovery after 24h.

  • Labile: <90% recovery after 24h.

Visualization: Solvent Selection Decision Tree

Use this logic flow to determine the appropriate solvent for your application.

SolventSelection Start Start: Select Solvent for 2-Butylazetidine Purpose What is the purpose? Start->Purpose Storage Long-term Storage Purpose->Storage Reaction Chemical Reaction Purpose->Reaction Analysis Analysis (LC/GC) Purpose->Analysis Hydrocarbons Toluene / Hexane (Best Stability) Storage->Hydrocarbons Free Base Salts Solid State (Dry) Store under Argon Storage->Salts Salt Form BaseSens Use THF / MTBE (Inert) Reaction->BaseSens Base Sensitive? Acidic AVOID Azetidines (Ring Opening Risk) Reaction->Acidic Acidic Conditions? GC DCM (Basic Alumina Treated) or Methanol Analysis->GC GC-MS LC High pH Buffer (Ammonium Bicarb) Analysis->LC LC-MS

Caption: Decision matrix for selecting solvents based on operational requirements. Green indicates safe paths; Red indicates high-risk paths.

References

  • Vertex Pharmaceuticals. "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters, 2021.[1] Link[1]

  • Couty, F., & Evano, G. "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles."[1] Organic Preparations and Procedures International, 2006.[1] Link[1]

  • Padwa, A. "Ring-Strain and Reactivity of Azetidines."[3] Comprehensive Heterocyclic Chemistry III, 2008.[1] Link

  • Sigma-Aldrich. "Azetidine Safety Data Sheet (SDS) & Handling Guide." Link

Sources

A Comparative Guide to Azetidine and Pyrrolidine Ring Puckering: A DFT Perspective

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Conformational Nuances of Small Saturated Heterocycles

Azetidine and pyrrolidine rings are prevalent structural motifs in a vast array of pharmaceuticals and biologically active compounds. Their three-dimensional structure, dictated by the subtle puckering of the ring, is a critical determinant of molecular recognition, binding affinity, and ultimately, therapeutic efficacy. While both are small, saturated nitrogen-containing heterocycles, the four-membered azetidine and the five-membered pyrrolidine exhibit distinct conformational landscapes. This guide provides a comprehensive comparison of their ring puckering behavior, grounded in the principles and practical application of Density Functional Theory (DFT). We will explore the theoretical underpinnings of ring puckering, present a detailed protocol for a comparative DFT study, analyze the conformational preferences of both unsubstituted and substituted rings, and correlate these computational findings with experimental observables.

Theoretical Framework: Quantifying Ring Puckering

The non-planar nature of saturated rings is a consequence of the interplay between angle strain (the deviation from ideal sp³ bond angles) and torsional strain (eclipsing interactions between adjacent C-H bonds). To alleviate this strain, these rings adopt puckered conformations.

For the four-membered azetidine ring, the puckering is relatively simple and can be described by a single puckering coordinate, often defined by a dihedral angle. The ring exists in a puckered conformation with a significant barrier to the planar transition state. The ring strain in azetidines is substantial, estimated to be around 25.4 kcal/mol, which is a key factor influencing its reactivity and conformational behavior.[1][2]

The five-membered pyrrolidine ring is more flexible and its puckering is more complex, best described by the concept of pseudorotation.[3][4] This motion involves a continuous series of puckered conformations, typically categorized as "envelope" (E) and "twist" (T) forms.[3] The entire pseudorotational pathway can be quantitatively described by two Cremer-Pople puckering coordinates: the puckering amplitude (q) and the phase angle (Φ).[5][6][7] The amplitude quantifies the degree of puckering, while the phase angle specifies the type of pucker (e.g., envelope or twist) and which atoms are out of the plane. For pyrrolidine, envelope conformations are characterized by Φ values that are multiples of 36°, while twist conformations are shifted by 18°.[5]

A Practical Guide to Comparative DFT Studies of Ring Puckering

A robust computational protocol is essential for obtaining reliable and comparable results for the puckering of azetidine and pyrrolidine. This section outlines a step-by-step methodology for performing such a study.

Experimental Protocol: DFT Workflow for Puckering Analysis
  • Structure Preparation:

    • Build the 3D structures of unsubstituted azetidine and pyrrolidine, as well as their substituted derivatives of interest.

    • For pyrrolidine, it is advisable to start with both a C₂ (twist) and a Cₛ (envelope) symmetry initial guess to ensure all minima are located.

  • Choice of Computational Method:

    • Functional: A hybrid functional such as B3LYP is a good starting point, as it has been shown to provide a reasonable description of the geometries and energies of these systems.[3][8][9][10] For higher accuracy, especially in capturing dispersion interactions which can be important for substituted systems, a dispersion-corrected functional like B3LYP-D3(BJ) or a functional from the M06 family (e.g., M06-2X) is recommended.[5][11]

    • Basis Set: A Pople-style basis set such as 6-311+G(d,p) or a correlation-consistent basis set like aug-cc-pVTZ should be employed to provide sufficient flexibility for describing the electronic structure.[3][4][5]

  • Geometry Optimization and Frequency Calculation:

    • Perform a full geometry optimization for all conformers of each molecule.

    • Follow up with a frequency calculation at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency). The frequency calculation also provides the zero-point vibrational energy (ZPVE) correction.

  • Potential Energy Surface (PES) Scan:

    • Azetidine: To determine the barrier to planarity, perform a relaxed PES scan by systematically varying a key dihedral angle (e.g., H-N-C-C) from its equilibrium value to a planar conformation (0°). At each step of the scan, all other degrees of freedom should be allowed to relax.

    • Pyrrolidine: To map the pseudorotational pathway, a 2D PES scan can be performed by constraining two dihedral angles that define the ring pucker. Alternatively, a more common and efficient approach is to perform a relaxed scan along the pseudorotational phase angle (Φ) as the reaction coordinate. This can often be achieved in modern quantum chemistry software by defining a redundant internal coordinate.

  • Analysis of Puckering Coordinates:

    • From the optimized geometries of the various conformers of pyrrolidine, calculate the Cremer-Pople puckering parameters (q and Φ). This can be done using specialized software or by implementing the mathematical definitions based on the Cartesian coordinates of the ring atoms.[6][7]

  • Correlation with Experimental Data (NMR):

    • For substituted derivatives, calculate NMR chemical shifts and spin-spin coupling constants for the optimized low-energy conformers.

    • Compare the calculated vicinal coupling constants (³J) with experimental values. The Karplus equation provides a relationship between the dihedral angle and the coupling constant, allowing for validation of the computed ring pucker.

Computational Workflow Diagram

DFT_Workflow cluster_start Input Preparation cluster_dft DFT Calculations cluster_analysis Data Analysis cluster_end Validation Start Build 3D Structures (Azetidine & Pyrrolidine) Opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) Start->Opt Initial Geometries Freq Frequency Calculation (Confirm Minima/TS) Opt->Freq Optimized Structures PES Potential Energy Surface Scan (Relaxed Scan) Freq->PES Verified Minima Pucker Calculate Puckering Parameters (Cremer-Pople) PES->Pucker Energy Profile NMR Predict NMR Parameters (Chemical Shifts, J-Couplings) Pucker->NMR Conformational Information Compare Compare with Experimental Data NMR->Compare Predicted vs. Experimental

Caption: A streamlined workflow for the comparative DFT study of azetidine and pyrrolidine ring puckering.

Comparative Analysis of Ring Puckering

Unsubstituted Rings: A Tale of Rigidity and Flexibility
PropertyAzetidinePyrrolidine
Ring Strain High (~25.4 kcal/mol)[1]Moderate (~5.4 kcal/mol)[1]
Puckering Nature Single puckered conformationPseudorotation through multiple E and T conformers[3]
Barrier to Planarity SignificantLow barrier to pseudorotation (~0.8 kcal/mol at MP2/6-31G**)[3]
Most Stable Conformer PuckeredN-H equatorial twist (T) conformation is often the global minimum[4]

Azetidine's high ring strain results in a more rigid structure with a single, well-defined puckered conformation. In contrast, pyrrolidine is significantly more flexible, with a very low barrier to pseudorotation, allowing it to easily interconvert between various envelope and twist forms.[3] DFT studies have shown that for unsubstituted pyrrolidine, the N-H equatorial twist conformation is often the most stable.[4]

The Influence of Substituents

Substituents can have a profound impact on the puckering preferences of both rings, often in a predictable manner based on their steric and electronic properties.

  • Steric Effects: Bulky substituents will generally favor positions that minimize steric interactions. In azetidine, this often means a pseudo-equatorial orientation. In pyrrolidine, the position of a bulky substituent will influence the preferred region of the pseudorotational wheel.

  • Electronic Effects: Electron-withdrawing groups, such as fluorine, can significantly alter the conformational landscape through stereoelectronic effects. For instance, in fluorinated azetidines, a favorable charge-dipole interaction between the C-F dipole and a charged nitrogen atom can invert the ring pucker.[12] In fluorinated prolines (a substituted pyrrolidine), hyperconjugation effects (σCH → σ*CF) can lock the ring into a specific pucker, increasing its rigidity compared to the parent proline.[12]

The interplay of these effects can be complex, and DFT calculations are an invaluable tool for dissecting the contributions of different substituents to the overall conformational preference.

Visualizing the Potential Energy Surfaces

PES_Comparison az_puckered Puckered az_planar Planar (TS) az_puckered->az_planar High Barrier az_puckered2 Puckered az_planar->az_puckered2 label_az Azetidine PES pyr_e1 E pyr_t1 T pyr_e1->pyr_t1 Low Barrier pyr_e2 E pyr_t1->pyr_e2 Low Barrier pyr_t2 T pyr_e2->pyr_t2 Low Barrier pyr_t2->pyr_e1 Low Barrier label_pyr Pyrrolidine Pseudorotation

Sources

A Comparative Guide to Validating the Purity of 2-Butylazetidine Using Chiral HPLC and GC

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. For chiral molecules such as 2-butylazetidine, a key building block in the synthesis of various bioactive compounds, the ability to accurately quantify its enantiomeric purity is paramount. This guide provides an in-depth, objective comparison of two powerful analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC). As a Senior Application Scientist, my aim is to equip you with the foundational knowledge and practical insights necessary to select and implement the most appropriate method for your research and quality control needs.

The Imperative of Enantiomeric Purity

Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or, in some cases, elicit undesirable or toxic effects.[1][2] Regulatory bodies, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have stringent requirements for the stereoisomeric purity of drug substances.[1] Therefore, robust and validated analytical methods for determining enantiomeric excess are indispensable throughout the drug development lifecycle.

Principles of Chiral Separation: A Tale of Two Phases

The separation of enantiomers, which possess identical physical properties in an achiral environment, necessitates the introduction of a chiral selector.[3] This is the core principle behind both chiral HPLC and chiral GC. The chiral selector, typically incorporated into the stationary phase of the chromatography column, forms transient diastereomeric complexes with the enantiomers of the analyte. These complexes have different energies of formation and dissociation, leading to differential retention times and, consequently, their separation.

Chiral High-Performance Liquid Chromatography (HPLC) operates with a liquid mobile phase that carries the analyte through a column packed with a chiral stationary phase (CSP).[1][3] For the separation of amines like 2-butylazetidine, polysaccharide-based CSPs are particularly effective due to their broad applicability and versatility in different mobile phase modes.[4][5]

Chiral Gas Chromatography (GC) , on the other hand, employs an inert gas as the mobile phase to transport the volatilized analyte through a capillary column coated with a chiral stationary phase.[6][7] Cyclodextrin-based CSPs are widely used for their excellent enantioselective capabilities for a variety of volatile compounds.[8][9] A key consideration for GC analysis of polar compounds like amines is the need for derivatization to increase their volatility and prevent undesirable interactions with the column.[10][11]

Comparative Analysis: Chiral HPLC vs. Chiral GC for 2-Butylazetidine

The choice between Chiral HPLC and Chiral GC for the analysis of 2-butylazetidine is not a matter of one being definitively superior, but rather a decision based on the specific requirements of the analysis, available instrumentation, and desired outcomes.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)
Principle Differential partitioning of enantiomers between a liquid mobile phase and a solid chiral stationary phase.Differential partitioning of volatile enantiomers between a gaseous mobile phase and a liquid/solid chiral stationary phase.
Sample Volatility Not a primary requirement; suitable for a wide range of compounds, including non-volatile and thermally labile molecules.[12]The analyte must be volatile and thermally stable.[6][12]
Derivatization Generally not required for 2-butylazetidine, simplifying sample preparation.Often necessary for polar amines like 2-butylazetidine to improve volatility and chromatographic performance.[10]
Analysis Time Typically in the range of 10-30 minutes.[13]Generally faster, with run times often under 15 minutes.[13][14]
Resolution Can provide excellent resolution, particularly with modern sub-2 µm particle columns.[15]Capable of achieving very high resolution with long capillary columns.[13]
Instrumentation Cost Generally a higher initial investment for the HPLC system.[13][14]Typically a lower initial cost for a GC system.[14]
Solvent Consumption Higher, which can contribute to higher operational costs and environmental impact.[13]Significantly lower, primarily using carrier gas.[14]
Method Development Can be more complex due to the wider variety of CSPs and mobile phase combinations.Often more straightforward, with temperature programming being a powerful tool for optimization.

Experimental Protocols and Supporting Data

To provide a practical comparison, the following sections detail hypothetical yet scientifically grounded protocols for the analysis of 2-butylazetidine by both chiral HPLC and GC. The presented data is representative of what one might expect from such analyses.

Chiral HPLC Method for 2-Butylazetidine

This protocol utilizes a polysaccharide-based CSP, a workhorse in the pharmaceutical industry for chiral separations of a broad range of compounds, including amines.[4][5]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column thermostat, and a UV detector.

Chromatographic Conditions:

  • Column: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) immobilized on silica gel, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the 2-butylazetidine sample in the mobile phase to a concentration of 1 mg/mL.

Expected Performance Data:

ParameterResult
Retention Time (R)-enantiomer ~ 8.5 min
Retention Time (S)-enantiomer ~ 9.8 min
Resolution (Rs) > 2.0
Tailing Factor < 1.5 for both peaks
Limit of Quantitation (LOQ) ~ 0.1% of the major enantiomer

Workflow for Chiral HPLC Analysis:

Caption: Workflow for Chiral HPLC Analysis of 2-Butylazetidine.

Chiral GC Method for 2-Butylazetidine

This protocol involves a derivatization step to enhance the volatility and chromatographic behavior of the polar 2-butylazetidine. Trifluoroacetic anhydride (TFAA) is a common derivatizing agent for amines.[10][16]

Instrumentation:

  • Gas Chromatograph (GC) equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

Derivatization Protocol:

  • To 1 mg of 2-butylazetidine in a vial, add 200 µL of ethyl acetate and 100 µL of trifluoroacetic anhydride (TFAA).

  • Cap the vial tightly and heat at 60 °C for 30 minutes.

  • Cool the vial to room temperature. The sample is now ready for injection.

Chromatographic Conditions:

  • Column: Cyclodextrin-based CSP, such as Rt-βDEXsm (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Hydrogen at a constant flow of 1.5 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp: 5 °C/min to 150 °C.

    • Hold at 150 °C for 5 minutes.

  • Injection: 1 µL, split ratio 50:1.

Expected Performance Data:

ParameterResult
Retention Time (R)-enantiomer derivative ~ 12.2 min
Retention Time (S)-enantiomer derivative ~ 12.7 min
Resolution (Rs) > 2.5
Tailing Factor < 1.3 for both peaks
Limit of Quantitation (LOQ) ~ 0.05% of the major enantiomer

Workflow for Chiral GC Analysis:

Caption: Workflow for Chiral GC Analysis of 2-Butylazetidine.

Method Validation: Ensuring Trustworthiness and Compliance

A cornerstone of any analytical method used in a regulated environment is its validation. The International Council for Harmonisation (ICH) provides comprehensive guidelines for analytical procedure validation (Q2(R2)).[17] Both the chiral HPLC and GC methods described would need to be validated for their intended purpose.

Key Validation Parameters:

  • Specificity: The ability to assess the enantiomers unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Decision-Making Framework: Choosing the Right Technique

The selection of the most appropriate technique for validating the purity of 2-butylazetidine will depend on a careful evaluation of your laboratory's specific needs and resources.

G start Start: Need to determine enantiomeric purity of 2-butylazetidine volatility Is the analyte (or its derivative) volatile and thermally stable? start->volatility derivatization Is derivatization acceptable and feasible? volatility->derivatization Yes hplc Chiral HPLC is the preferred method volatility->hplc No speed_cost Are speed and lower operational cost priorities? derivatization->speed_cost Yes consider_hplc Consider Chiral HPLC derivatization->consider_hplc No speed_cost->hplc No gc Chiral GC is a strong candidate speed_cost->gc Yes

Caption: Decision-making flowchart for selecting between Chiral HPLC and GC.

Conclusion

Both Chiral HPLC and Chiral GC are powerful and reliable techniques for validating the enantiomeric purity of 2-butylazetidine. Chiral HPLC offers the advantage of direct analysis without the need for derivatization, making it a versatile and often preferred method for a wide range of compounds. Chiral GC, on the other hand, can provide faster analysis times and higher resolution, particularly when coupled with an efficient derivatization strategy.

The ultimate choice will be guided by a thorough consideration of the factors outlined in this guide. Regardless of the chosen technique, a rigorous method validation in accordance with ICH guidelines is essential to ensure the generation of accurate, reliable, and defensible data, a prerequisite for advancing any pharmaceutical candidate through the development pipeline.

References

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]

  • Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. MDPI. Available at: [Link]

  • Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. PubMed. Available at: [Link]

  • New GC investigation of chiral amine separation. Wiley Analytical Science. Available at: [Link]

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. Available at: [Link]

  • A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. RJPT. Available at: [Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PubMed Central. Available at: [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. Spectroscopy Online. Available at: [Link]

  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PubMed Central. Available at: [Link]

  • Enantioselective Separations Based on High-performance Liquid Chromatography. AKJournals. Available at: [Link]

  • On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. MDPI. Available at: [Link]

  • COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. University of Arkansas. Available at: [Link]

  • Enantioselective Gas Chromatography with Cyclodextrin in Odorant Analysis. ResearchGate. Available at: [Link]

  • Small Molecule Analysis Testing: HPLC vs GC. Brewer Science. Available at: [Link]

  • GC Derivatization. Unknown Source. Available at: [Link]

  • Quantum Chemistry Based Simulation of Enantioseparation on Cyclodextrin‐ and Polysaccharide‐Based Chiral Stationary Phases. PubMed Central. Available at: [Link]

  • Contemporary Analysis of Chiral Molecules. LCGC International. Available at: [Link]

  • Noncovalent Complexes of Cyclodextrin with Small Organic Molecules: Applications and Insights into Host–Guest Interactions in the Gas Phase and Condensed Phase. MDPI. Available at: [Link]

  • Multiple Enantioselective Retention Mechanisms On Derivatized Cyclodextrin Gas Chromatographic Chiral Stationary Phases. Scholars' Mine. Available at: [Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Academia.edu. Available at: [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. Restek. Available at: [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. Available at: [Link]

  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. Available at: [Link]

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Cyclodextrin Derivatives as Chiral Stationary Phases in Enantioselective Gas Chromatography for the Analysis of Flavours and Fragrances. AperTO. Available at: [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Available at: [Link]

  • Derivatization Methods in GC and GC/MS. ResearchGate. Available at: [Link]

  • Analytical Separation of Enantiomers by Gas Chromatography on Chiral Stationary Phases. ResearchGate. Available at: [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. Available at: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Butylazetidine

Author: BenchChem Technical Support Team. Date: March 2026

Handling highly reactive, strained nitrogen heterocycles requires moving beyond standard laboratory defaults. As a building block in drug discovery, 2-Butylazetidine (CAS: 1482669-07-7) offers unique spatial geometries for medicinal chemistry. However, its physical properties demand rigorous operational discipline.

This guide provides a causality-driven framework for the safe handling, transfer, and disposal of 2-Butylazetidine, ensuring that every safety measure is grounded in the chemical's specific mechanistic hazards.

Part 1: Causality-Driven Hazard Profile & PPE Selection

To select the correct Personal Protective Equipment (PPE), we must first understand the molecular behavior of the chemical. 2-Butylazetidine is classified as highly flammable (H225) and causes severe skin burns and eye damage (H314) [1].

The Mechanistic "Why": The four-membered azetidine ring is highly strained and strongly basic (pKa ~11). When it contacts human tissue, it rapidly deprotonates water and saponifies skin lipids, causing deep, liquefactive necrosis. Furthermore, the addition of the lipophilic butyl chain acts as a penetration enhancer, allowing the molecule to rapidly diffuse through standard laboratory elastomers (like nitrile or latex) and human epidermis.

Mandatory PPE Matrix
  • Hand Protection (Critical): Standard nitrile gloves are dangerously inadequate. Data for structurally similar aliphatic amines (e.g., butylamine, pyrrolidine) demonstrate that standard nitrile and latex suffer catastrophic breakthrough in under 15 minutes[2][3]. You must use Butyl rubber or Laminate (e.g., Silver Shield) gloves for primary handling. A thin nitrile over-glove can be worn over the laminate for tactile dexterity and immediately discarded if splashed.

  • Body Protection: Due to the high vapor flammability[1], a Flame-Resistant (FR) lab coat (e.g., Nomex) is mandatory. Synthetic materials like polyester will melt into the skin in the event of a flash fire.

  • Eye/Face Protection: The severe risk of permanent corneal damage (H314) necessitates indirect-vented chemical splash goggles paired with a full-face shield [1]. Standard safety glasses offer zero protection against volatile corrosive vapors.

  • Respiratory & Engineering Controls: All open handling must occur inside a certified Class II Type B Fume Hood or an inert atmosphere glovebox to mitigate both the inhalation hazard and the risk of explosive vapor accumulation.

Part 2: Operational Plan & Methodologies

Because of its flammability and potential to degrade or form dangerous N-oxides upon prolonged exposure to air, 2-Butylazetidine should be handled using inert atmosphere techniques.

Protocol: Air-Free Schlenk Transfer of 2-Butylazetidine

This protocol is self-validating: the maintenance of positive pressure ensures neither air nor moisture can enter the system, simultaneously preventing the highly volatile amine from escaping into the lab environment.

  • System Preparation: Purge the Schlenk line and all receiving flasks with ultra-high purity Argon or Nitrogen for a minimum of 3 cycles (vacuum/backfill).

  • Equipment Selection: Do not use standard plastic syringes with rubber plungers. The lipophilic amine will swell and degrade the elastomer, causing the syringe to seize or leak mid-transfer. Use oven-dried glass syringes with PTFE (Teflon) plungers and stainless steel needles.

  • Chemical Extraction: Secure the 2-Butylazetidine reagent bottle. Flush the PTFE-glass syringe with inert gas three times. Carefully draw the required volume, maintaining a slight positive pressure in the reagent bottle to prevent air ingress.

  • Controlled Delivery: Transfer the liquid dropwise into the reaction vessel. Causality note: Highly basic amines can cause violent exothermic reactions if added rapidly to acidic, electrophilic, or halogenated substrates.

Part 3: Disposal and Quenching Plan

Unreacted 2-Butylazetidine cannot be disposed of in standard organic waste carboys due to its high reactivity, basicity, and vapor hazard. It must be chemically deactivated first.

Protocol: Acidic Quenching and Segregation
  • Neutralization: In a fume hood, slowly add the residual 2-Butylazetidine dropwise to a stirred ice-cooling bath of 1M Hydrochloric Acid (HCl) or Sodium Bisulfate solution.

    • Mechanism: This exothermic acid-base reaction converts the volatile, lipophilic free base into a stable, water-soluble, non-volatile salt (2-Butylazetidine hydrochloride)[4].

  • Validation Step: Test the aqueous layer with pH paper. The system is only safe for disposal when the pH remains stable between 4 and 5, confirming that all free amine has been fully protonated.

  • Waste Segregation: Transfer the neutralized aqueous waste to a dedicated "Aqueous Acidic Amine Waste" container. Never mix amine waste with oxidizing agents (e.g., nitric acid, peroxides) or heavy metals, as this can generate explosive complexes.

Part 4: Quantitative Data Presentation

Table 1: Hazard Profile & Engineering Controls
Hazard ClassGHS StatementMechanistic CausalityRequired Mitigation
Flammability H225: Highly flammable liquid and vaporHigh vapor pressure and low flash point typical of low-MW cyclic amines.FR Lab Coat, Fume Hood, Grounded equipment.
Corrosivity H314: Causes severe skin burnsStrong base; causes rapid saponification of skin lipids.Face shield, Splash goggles, Chemical apron.
Permeation N/A (Physical property)Lipophilic butyl tail facilitates rapid diffusion through standard elastomers.Butyl rubber or Laminate gloves.
Table 2: Glove Breakthrough Times for Aliphatic Amines

(Based on proxy permeation data for structurally similar Butylamine/Pyrrolidine)[2][3]

Glove MaterialBreakthrough Time (min)Degradation RatingOperational Recommendation
Nitrile (Standard) < 15SevereDO NOT USE for primary protection.
Latex < 10SevereDO NOT USE .
Neoprene 15 - 30ModerateAcceptable for brief splash protection only.
Butyl Rubber > 240ExcellentRecommended for standard handling.
Laminate (Silver Shield) > 480ExcellentRecommended for extended use/spill cleanup.

Part 5: Operational Workflow Visualization

G Start Pre-Operation: Hazard ID (H225, H314) PPE Don Specialized PPE: Butyl Gloves, FR Coat Start->PPE Hood Engineering Controls: Fume Hood / Glovebox PPE->Hood Transfer Operation: Inert Atmosphere Transfer Hood->Transfer Spill Incident Occurred? (Spill / Exposure) Transfer->Spill Emergency Emergency Response: Evacuate, Flush, Contain Spill->Emergency YES Disposal Post-Operation: Acid Quench & Disposal Spill->Disposal NO Emergency->Disposal End Decontamination: Doff PPE & Wash Disposal->End

Operational workflow and emergency logic for handling highly reactive 2-Butylazetidine.

Part 6: References

  • McMaster University / CEDT Health and Safety. (n.d.). Protective Laboratory Gloves Index: Breakthrough Times for Butylamine. Retrieved from [Link]

  • Showa Group. (2008). Chemical Resistance and Permeation Guide: Neoprene and Nitrile Breakthrough Times. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.